molecular formula C4H7KO5 B1358490 Erythronic acid potassium CAS No. 88759-55-1

Erythronic acid potassium

货号: B1358490
CAS 编号: 88759-55-1
分子量: 174.19 g/mol
InChI 键: NIBJBHRBFKKLFG-SWLXLVAMSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Erythronic acid potassium is a useful research compound. Its molecular formula is C4H7KO5 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
The exact mass of the compound Potassium D-erythronate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

potassium;(2R,3R)-2,3,4-trihydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O5.K/c5-1-2(6)3(7)4(8)9;/h2-3,5-7H,1H2,(H,8,9);/q;+1/p-1/t2-,3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBJBHRBFKKLFG-SWLXLVAMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)[O-])O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C(=O)[O-])O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7KO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501344767
Record name Potassium (2R,3R)-2,3,4-trihydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501344767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88759-55-1
Record name Potassium (2R,3R)-2,3,4-trihydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501344767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Significance of D-Erythronic Acid and its Potassium Salt: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythronic acid, a four-carbon sugar acid, is an endogenous metabolite increasingly recognized for its role as a potential biomarker in metabolic disorders and conditions of oxidative stress. While typically referred to as Erythronic acid in literature, in the physiological milieu, it predominantly exists as its potassium salt, Erythronic acid potassium. This technical guide provides a comprehensive overview of the current understanding of the biological significance of D-Erythronic acid, its formation, its association with disease states, and the analytical methodologies for its detection. Due to the limited specific research on the potassium salt, this document focuses on the biological relevance of the D-Erythronic acid moiety.

Introduction: Distinguishing Erythronic Acid

It is crucial to distinguish D-Erythronic acid from compounds with similar names to avoid confusion.

  • D-Erythronic acid ((2R,3R)-2,3,4-trihydroxybutanoic acid) is a naturally occurring sugar acid in humans.

  • Erythorbic acid is a stereoisomer of ascorbic acid (Vitamin C) and is primarily used as a food additive (E315).

  • Ethacrynic acid is a potent loop diuretic drug used to treat edema and hypertension.

This guide will focus exclusively on the biological significance of D-Erythronic acid and its corresponding potassium salt.

Chemical and Physical Properties

A summary of the key chemical and physical properties of D-Erythronic acid potassium salt is provided in the table below.

PropertyValueReference
Chemical Formula C4H7KO5[1]
Molecular Weight 174.19 g/mol [1]
Synonyms (2R,3R)-2,3,4-Trihydroxybutanoic acid potassium salt, Potassium D-erythronate[2]
Appearance White to off-white powder[2]
Solubility Soluble in water
Stereochemistry D-enantiomer[3]

Biological Presence and Formation

D-Erythronic acid is a normal constituent of various human biological fluids, indicating its role in endogenous metabolic pathways.[2]

Endogenous Occurrence

Quantitative data on the presence of D-Erythronic acid in various human biological fluids is summarized below.

Biological FluidPresence ConfirmedAssociated Conditions for Elevated LevelsReference
Urine YesTransaldolase (TALDO) deficiency[1]
Plasma/Blood YesMetabolic disorders, Diabetes, Renal dysfunction[1]
Cerebrospinal Fluid (CSF) Yes[1]
Aqueous Humour (eye) Yes[2]
Synovial Fluid Yes[2]
Metabolic Origin

Current research points to two primary pathways for the formation of D-Erythronic acid in the body.

D-Erythronic acid is an oxidative product of N-acetyl-D-glucosamine (GlcNAc).[1][2] GlcNAc is a fundamental component of various biopolymers, and its metabolism is integral to cellular processes. The oxidation of GlcNAc to Erythronic acid suggests a link to pathways of carbohydrate metabolism and cellular signaling.

GlcNAc N-acetyl-D-glucosamine (GlcNAc) Oxidation Oxidation GlcNAc->Oxidation Reactive Oxygen Species (ROS) ErythronicAcid D-Erythronic Acid Oxidation->ErythronicAcid

Figure 1. Formation of D-Erythronic Acid from GlcNAc oxidation.

D-Erythronic acid is also an oxidative degradation product of glycated lysine (B10760008) residues in proteins.[1] This links its formation to conditions of hyperglycemia and carbonyl stress, where the non-enzymatic glycation of proteins is prevalent.

Biological Significance and Clinical Relevance

The biological significance of D-Erythronic acid is primarily understood through its association with disease states, where its elevated levels serve as a potential biomarker.

Biomarker of Transaldolase (TALDO) Deficiency

Elevated levels of D-Erythronic acid in the urine are a key and novel hallmark of Transaldolase (TALDO) deficiency, a rare inborn error of the pentose (B10789219) phosphate (B84403) pathway.[1] Patients with TALDO deficiency exhibit a range of symptoms, including liver cirrhosis and renal dysfunction.[4] The accumulation of Erythronic acid in these patients suggests a significant flux through an alternative metabolic pathway.[1]

Indicator of Oxidative and Carbonyl Stress

The formation of D-Erythronic acid from both GlcNAc oxidation and the degradation of glycated proteins positions it as a potential biomarker for systemic oxidative and carbonyl stress.[1] Preclinical studies have shown increased levels of D-Erythronic acid in models of diabetes and renal dysfunction, correlating with impaired glucose metabolism.[1]

Experimental Protocols: Detection and Quantification

The primary analytical method for the identification and quantification of D-Erythronic acid in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS).

General Protocol for GC-MS Analysis of Erythronic Acid in Urine

This protocol provides a general workflow for the analysis of organic acids, including Erythronic acid, from a urine sample.

cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Urine Urine Sample Collection AnionExchange Anion-Exchange Chromatography Urine->AnionExchange Elution Elution of Acidic Fraction AnionExchange->Elution Derivatization Derivatization (e.g., Trimethylsilylation) Elution->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Chromatogram Chromatogram Analysis Detection->Chromatogram MassSpectrum Mass Spectrum Interpretation Detection->MassSpectrum Quantification Quantification using Internal Standards Chromatogram->Quantification MassSpectrum->Quantification

Figure 2. Experimental workflow for GC-MS analysis of Erythronic Acid.

Methodology Details:

  • Sample Preparation:

    • Urine samples are collected and stored appropriately.

    • Organic acids are extracted and concentrated, often using anion-exchange chromatography.

    • The acidic fraction is eluted.

    • The sample is dried and then derivatized to increase volatility for GC analysis. A common method is trimethylsilylation.

  • GC-MS Analysis:

    • The derivatized sample is injected into the gas chromatograph.

    • Volatile compounds are separated based on their boiling points and interaction with the capillary column.

    • Separated compounds are ionized in the mass spectrometer.

    • The mass-to-charge ratio of the resulting fragments is detected.

  • Data Analysis:

    • The retention time from the chromatogram provides one level of identification.

    • The mass spectrum provides a molecular fingerprint for confirmation.

    • Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.

Future Directions and Conclusion

D-Erythronic acid is an emerging metabolite of interest with potential clinical applications as a biomarker for specific metabolic disorders and broader conditions of oxidative stress. The presence of its potassium salt in physiological fluids underscores the need for further research into its specific biological roles. Future studies should aim to:

  • Elucidate the precise enzymatic pathways involved in its formation.

  • Investigate its potential downstream signaling effects.

  • Validate its utility as a diagnostic and prognostic biomarker in larger clinical cohorts.

  • Explore any potential therapeutic implications of modulating its levels.

References

The Discovery and Natural Occurrence of Potassium D-erythronate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium D-erythronate, the potassium salt of D-erythronic acid, is a naturally occurring sugar acid and a product of carbohydrate metabolism. Its presence in various biological fluids and its association with metabolic pathways, particularly the pentose (B10789219) phosphate (B84403) pathway, have made it a subject of increasing interest in biomedical research. This technical guide provides a comprehensive overview of the discovery, natural occurrence, physicochemical properties, and analytical methodologies related to Potassium D-erythronate. Detailed experimental protocols for its analysis and diagrams of relevant metabolic pathways are included to facilitate further research and application in drug development and diagnostics.

Introduction

D-erythronic acid and its corresponding salt, Potassium D-erythronate, are four-carbon sugar acids that play a role in intermediary metabolism. While not as widely known as other sugar acids, recent advances in metabolomics have highlighted the importance of D-erythronate as a potential biomarker for various physiological and pathological states. This guide aims to consolidate the current knowledge on Potassium D-erythronate, providing a valuable resource for researchers in the fields of biochemistry, medicine, and pharmaceutical sciences.

Discovery and History

The history of Potassium D-erythronate is intrinsically linked to the study of tetronic acids and their derivatives. While a singular "discovery" of Potassium D-erythronate is not well-documented, the parent molecule, D-erythronic acid, has been known for much longer. Early research in carbohydrate chemistry laid the groundwork for the identification and synthesis of such sugar acids. The synthesis of related compounds, such as 4-Phospho-D-erythronate, has been a key area of investigation due to its role as an intermediate in the biosynthesis of pyridoxal (B1214274) 5'-phosphate (Vitamin B6) in some bacteria.[1][2] The availability of D-erythronolactone, a precursor for the synthesis of D-erythronic acid derivatives, has been crucial for these synthetic efforts.[1] The specific potassium salt likely gained prominence with the increasing use of potassium salts in biochemical and physiological studies for their solubility and biological compatibility.

Physicochemical Properties

Potassium D-erythronate is a white to off-white, solid or powdered substance.[3] It is soluble in water and some organic solvents.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Potassium D-erythronate

PropertyValueReference(s)
Molecular Formula C₄H₇KO₅[4]
Molecular Weight 174.19 g/mol [4]
CAS Number 88759-55-1[4]
Appearance White to off-white solid/powder[3]
Solubility Soluble in water[3]
Storage Temperature 2-8°C[4]
Melting Point >180°C (subl.)[4]

Natural Occurrence and Biological Significance

D-erythronate is a naturally occurring metabolite found in various biological fluids, including human plasma, urine, and cerebrospinal fluid.[5] Its endogenous production is primarily linked to the pentose phosphate pathway (PPP), a crucial metabolic route for the synthesis of NADPH and pentose sugars.

Biosynthesis via the Pentose Phosphate Pathway

D-erythronate is derived from the pentose phosphate pathway intermediate, erythrose-4-phosphate (E4P). The biosynthesis is believed to involve the oxidation of E4P to 4-phosphoerythronate, a reaction that can be catalyzed by glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Subsequent dephosphorylation yields D-erythronate. Another proposed pathway involves the dephosphorylation of E4P to erythrose, followed by its oxidation to erythronate.

Metabolism from Erythritol (B158007)

Studies have shown that the sugar alcohol erythritol, used as a low-calorie sweetener, can be metabolized to D-erythronate in humans.[6] This metabolic conversion has drawn attention to the physiological effects of erythritol consumption and the potential role of D-erythronate as a marker of its intake and metabolism.

Association with Metabolic Disorders

Elevated levels of D-erythronate in biological fluids have been associated with certain metabolic disorders. For instance, increased concentrations have been observed in individuals with obesity and diabetes.[5] This suggests that D-erythronate may serve as a potential biomarker for metabolic dysregulation. Further research is needed to fully elucidate its role in the pathophysiology of these conditions.

Table 2: Reported Concentrations of D-erythronate in Healthy Human Biological Fluids

Biological FluidConcentration RangeReference(s)
Plasma Not consistently reported, but detected in metabolomic studies.[5][7]
Urine Variable, dependent on diet and metabolic state. Detected in metabolomic studies.[8][9]
Cerebrospinal Fluid (CSF) Detected in metabolomic studies.[3][10][11]

Note: Absolute concentrations can vary significantly between individuals and are influenced by various factors. The provided information indicates its presence and detection in these fluids.

Experimental Protocols

Quantification of D-erythronate in Human Plasma by GC-MS

This protocol provides a general framework for the analysis of D-erythronate in plasma using gas chromatography-mass spectrometry (GC-MS), a common technique in metabolomics.

1. Sample Preparation (Protein Precipitation and Extraction):

  • To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) to precipitate proteins.
  • Vortex the mixture for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube.
  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

2. Derivatization:

  • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 30°C for 90 minutes to protect carbonyl groups.
  • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes to silylate hydroxyl and carboxyl groups.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp to 325°C at 10°C/min, and hold for 10 minutes.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-600.
  • Data Analysis: Identify the D-erythronate peak based on its retention time and mass spectrum compared to a pure standard. Quantify using a suitable internal standard.

Quantification of D-erythronate in Human Urine by LC-MS/MS

This protocol outlines a general procedure for the analysis of D-erythronate in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

1. Sample Preparation:

  • Thaw frozen urine samples on ice.
  • Centrifuge at 10,000 x g for 5 minutes at 4°C to remove particulate matter.
  • Dilute the supernatant 1:10 with a solution of 50% acetonitrile (B52724) in water containing an appropriate internal standard.
  • Vortex and centrifuge again if necessary.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
  • Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) suitable for polar analytes.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient from high organic to high aqueous to retain and elute the polar D-erythronate.
  • Flow Rate: 0.3-0.5 mL/min.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+).
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for D-erythronate and the internal standard. These transitions need to be optimized using a pure standard.
  • Data Analysis: Quantify D-erythronate concentration using a calibration curve prepared with a pure standard and normalized to the internal standard.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of D-erythronate from Glucose

The following diagram illustrates the formation of D-erythronate from glucose via the Pentose Phosphate Pathway.

D_Erythronate_Biosynthesis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP E4P Erythrose-4-Phosphate PPP->E4P Erythrose Erythrose E4P->Erythrose Dephosphorylation Erythronate D-Erythronate Erythrose->Erythronate Oxidation

Caption: Biosynthesis of D-Erythronate from Glucose.

General Workflow for Metabolomic Analysis of D-erythronate

The diagram below outlines a typical workflow for the analysis of D-erythronate from biological samples.

Metabolomics_Workflow Sample Biological Sample (Plasma, Urine, CSF) Extraction Metabolite Extraction (e.g., Protein Precipitation) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Extraction->Analysis LC-MS/MS Derivatization->Analysis GC-MS DataProcessing Data Processing (Peak Identification, Integration) Analysis->DataProcessing Quantification Quantification & Statistical Analysis DataProcessing->Quantification

Caption: General Metabolomics Workflow for D-Erythronate Analysis.

Conclusion

Potassium D-erythronate, a once obscure sugar acid, is emerging as a significant metabolite with potential applications in clinical diagnostics and nutritional science. Its definitive link to the pentose phosphate pathway and its presence in key biological fluids underscore its relevance in understanding human metabolism. The analytical methods detailed in this guide provide a foundation for researchers to further investigate the role of D-erythronate in health and disease. Future studies focusing on establishing standardized quantitative ranges in diverse populations and elucidating its precise biological functions will be crucial for translating this knowledge into practical applications for drug development and personalized medicine.

References

The Endogenous Biosynthesis of Erythronic Acid in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of erythronic acid in mammals. Erythronic acid, an endogenous carbohydrate metabolite, has garnered increasing interest due to its association with metabolic health and disease. This document outlines the core pathway, presents quantitative data, details experimental methodologies, and provides visualizations to facilitate a comprehensive understanding of its synthesis. The information presented is intended to support further research and potential applications in drug development and diagnostics.

Introduction

Erythronic acid is a naturally occurring sugar acid in mammals, found in various tissues and biofluids. While initially considered a minor metabolite, recent studies have elucidated its endogenous production and potential role as a biomarker for metabolic dysfunction. This guide focuses on the primary biosynthetic route of D-erythronic acid, the stereoisomer predominantly found in biological systems. The biosynthesis of the erythronate anion is the focus, with the understanding that it associates with cations such as potassium in the physiological environment.

The Biosynthetic Pathway of Erythronic Acid

The primary pathway for the endogenous synthesis of erythronic acid in mammals originates from glucose and proceeds through the pentose (B10789219) phosphate (B84403) pathway (PPP) to form erythritol (B158007), which is subsequently oxidized to erythronic acid.

From Glucose to Erythritol via the Pentose Phosphate Pathway

Erythritol is a recognized human metabolic product of glucose, synthesized via the pentose phosphate pathway[1][2]. This pathway is a fundamental component of cellular metabolism, running parallel to glycolysis, that generates NADPH and precursors for nucleotide synthesis.

The key steps leading to erythritol are:

  • Glucose-6-phosphate , derived from glucose, enters the oxidative phase of the PPP.

  • Through a series of enzymatic reactions, erythrose-4-phosphate is produced as an intermediate in the non-oxidative phase of the PPP.

  • Erythrose-4-phosphate is dephosphorylated to yield erythrose .

  • Erythrose is then reduced to erythritol . This final conversion is catalyzed by aldo-keto reductases, with sorbitol dehydrogenase (SORD) and alcohol dehydrogenase 1 (ADH1) being identified as key enzymes in this step[1][3][4].

The following diagram illustrates the synthesis of erythritol from glucose.

G Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP E4P Erythrose-4-Phosphate PPP->E4P Erythrose Erythrose E4P->Erythrose Phosphatase Erythritol Erythritol Erythrose->Erythritol Sorbitol Dehydrogenase (SORD) Alcohol Dehydrogenase 1 (ADH1)

Figure 1: Biosynthesis of Erythritol from Glucose.
Oxidation of Erythritol to Erythronic Acid

Recent metabolomic studies have demonstrated that both dietary and endogenously synthesized erythritol can be further metabolized in humans to erythronic acid (erythronate)[1][2]. This conversion is an oxidative process.

The proposed steps for this conversion are:

  • Erythritol is first oxidized to erythrose .

  • Erythrose is then subsequently oxidized to erythronic acid .

While the complete enzymatic machinery for this conversion in mammals is still under active investigation, it is hypothesized to be carried out by dehydrogenases. The following diagram depicts the oxidation of erythritol.

G Erythritol Erythritol Erythrose Erythrose Erythritol->Erythrose Oxidation (Enzyme TBD) Erythronic_Acid Erythronic Acid Erythrose->Erythronic_Acid Oxidation (Enzyme TBD)

Figure 2: Oxidation of Erythritol to Erythronic Acid.

Quantitative Data

The following tables summarize key quantitative data related to erythritol and erythronic acid concentrations in mammals.

Metabolite Matrix Species Concentration Range Conditions Reference
ErythritolPlasmaHuman3-4 µMFasting, healthy volunteers[5][6][7]
ErythritolPlasmaHuman>5,500 µMPost-ingestion of 50g erythritol[2][8][9]
ErythritolPlasmaMouse0.44 - 0.73 µMHealthy C57BL/6J mice[3]
ErythritolTissueMouseHighest in liver and kidneyHealthy C57BL/6J mice[3]
Erythronate--~5-10% of ingested erythritolPost-ingestion of erythritol[2]

Table 1: In Vivo Concentrations of Erythritol and Erythronate

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the biosynthesis of erythronic acid.

Quantification of Erythritol and Erythronic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To measure the concentration of erythritol and erythronic acid in biological samples (plasma, tissue).

Methodology:

  • Sample Preparation:

    • For plasma/serum: An aliquot (e.g., 50 µL) is deproteinized with a solvent like methanol (B129727) or acetonitrile.

    • For tissues: A known weight of tissue is homogenized in a suitable buffer, followed by protein precipitation.

  • Internal Standard: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C-erythritol) is added to each sample for accurate quantification.

  • Derivatization: The hydroxyl and carboxyl groups of erythritol and erythronic acid are derivatized to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

  • GC-MS Analysis:

    • An aliquot of the derivatized sample is injected into the gas chromatograph.

    • The compounds are separated on a capillary column (e.g., a DB-5ms column).

    • The separated compounds are then introduced into the mass spectrometer for detection and quantification.

  • Data Analysis: The concentration of the analytes is determined by comparing the peak area of the analyte to that of the internal standard.

Stable Isotope Tracer Studies for Pathway Elucidation

Objective: To trace the metabolic fate of a labeled precursor (e.g., glucose) to confirm its conversion to erythritol and erythronic acid.

Methodology:

  • In Vitro (e.g., whole blood incubation):

    • Whole blood is incubated with a stable isotope-labeled glucose (e.g., [U-¹³C₆]glucose) at a physiological temperature for a defined period.

    • The reaction is quenched, and the samples are processed as described for GC-MS analysis.

    • The mass spectra are analyzed for the incorporation of the ¹³C label into erythritol, confirming its synthesis from glucose.

  • In Vivo:

    • A stable isotope-labeled precursor (e.g., ¹³C-erythritol) is administered to the subject (e.g., orally or via infusion).

    • Blood samples are collected at various time points post-administration.

    • Plasma is analyzed by LC-MS/MS or GC-MS to detect the appearance of the labeled product (e.g., ¹³C-erythronic acid).

The following diagram outlines the workflow for a stable isotope tracer experiment.

G cluster_0 In Vivo Administration cluster_1 Sample Collection cluster_2 Sample Processing cluster_3 Analysis cluster_4 Data Interpretation Admin Administer ¹³C-labeled Precursor (e.g., Erythritol) Collect Collect Blood Samples at Time Points Admin->Collect Process Extract Metabolites Collect->Process Analyze LC-MS/MS or GC-MS Analysis Process->Analyze Interpret Detect ¹³C-labeled Product (e.g., Erythronic Acid) Analyze->Interpret

Figure 3: Workflow for In Vivo Stable Isotope Tracer Study.

Conclusion

The biosynthesis of erythronic acid in mammals is an emerging area of metabolic research. The pathway originates from glucose and proceeds through the pentose phosphate pathway to form erythritol, which is then oxidized to erythronic acid. While the key enzymes for erythritol synthesis are known, the specific enzymes responsible for its subsequent oxidation to erythronic acid require further investigation. The methodologies outlined in this guide provide a framework for researchers to further explore this pathway and its implications for metabolic health and disease. The association of erythronic acid with metabolic dysfunction underscores its potential as a valuable biomarker and a target for future therapeutic interventions.

References

An In-depth Technical Guide to the Chemical and Physical Properties of D-Erythronic Acid Potassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of D-Erythronic acid potassium salt, a carbohydrate metabolite of interest in various biomedical research fields. This document consolidates available data on its identity, physicochemical characteristics, and biological relevance. Information is presented in a structured format to facilitate easy access and comparison for research and development applications.

Chemical Identity and Structure

D-Erythronic acid potassium salt, systematically named Potassium (2R,3R)-2,3,4-trihydroxybutanoate, is the potassium salt of D-Erythronic acid.[1] It is a naturally occurring sugar acid derivative.[2]

Table 1: Chemical Identification of D-Erythronic Acid Potassium Salt

IdentifierValueReference
IUPAC Name Potassium (2R,3R)-2,3,4-trihydroxybutanoate[1]
Synonyms Potassium D-erythronate, D-Erythronic acid monopotassium salt[1]
CAS Number 488-16-4[3][4]
Molecular Formula C₄H₇KO₅[1]
Molecular Weight 174.19 g/mol [1][5]
Canonical SMILES C(--INVALID-LINK--[O-])O">C@HO)O.[K+]
InChI Key NIBJBHRBFKKLFG-SWLXLVAMSA-N

Physicochemical Properties

Table 2: Physical and Chemical Properties of D-Erythronic Acid Potassium Salt

PropertyValueReference
Physical Form Solid, powder[5]
Color White to off-white
Solubility Soluble in water, DCM, DMF, and DMSO[5]
Optical Activity [α]/D 12.0±2.0°, c = 1 in H₂O
Storage Temperature 2-8°C[1]

Biological Significance

Erythronic acid is recognized as an endogenous metabolite in humans and is found in various biological fluids, including urine, plasma, cerebrospinal fluid (CSF), aqueous humour of the eye, and synovial fluid.[2] Its presence is linked to carbohydrate metabolism and it is formed from the oxidation of N-acetyl-D-glucosamine (GlcNAc), a component of hyaluronic acid.[2] Altered levels of erythronic acid have been associated with certain metabolic conditions such as hyperuricemia and mitochondrial dysfunction in transaldolase deficiency.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of D-Erythronic acid potassium salt are not extensively published. However, based on the available information and general laboratory practices, the following outlines key experimental approaches.

General Analytical Workflow

The characterization and quality control of D-Erythronic acid potassium salt would typically follow a standard analytical workflow.

G General Analytical Workflow for D-Erythronic Acid Potassium Salt cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_physchem Physicochemical Characterization synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir gc Gas Chromatography (GC) for Purity purification->gc hplc HPLC for Purity purification->hplc mp Melting Point Determination hplc->mp sol Solubility Studies hplc->sol oa Optical Activity Measurement hplc->oa G Metabolic Origin of Erythronic Acid HA Hyaluronic Acid GlcNAc N-acetyl-D-glucosamine HA->GlcNAc Degradation Oxidation Oxidation GlcNAc->Oxidation ErythronicAcid Erythronic Acid Oxidation->ErythronicAcid BiologicalFluids Present in Biological Fluids (Plasma, Urine, CSF, etc.) ErythronicAcid->BiologicalFluids

References

The Stereoisomeric Relationship Between Erythronic Acid and Ascorbic Acid: A Technical Guide to Their Metabolic Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Structural Properties

Erythronic acid and ascorbic acid are stereoisomers, meaning they share the same chemical formula (C₆H₈O₆) and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms.[1] Specifically, erythorbic acid (D-araboascorbic acid) is an epimer of L-ascorbic acid at the C5 position.[2] This subtle difference in stereochemistry is the primary determinant of their differing biological activities. While both are effective antioxidants due to their shared enediol structure, their recognition by and interaction with biological systems, such as enzymes and transport proteins, differ significantly.

Table 1: Chemical and Physical Properties of L-Ascorbic Acid and D-Erythorbic Acid

PropertyL-Ascorbic AcidD-Erythorbic AcidReference(s)
Synonyms Vitamin C, L-threo-Hex-2-enono-1,4-lactoneIsoascorbic acid, D-Araboascorbic acid, E315[2]
Molecular Formula C₆H₈O₆C₆H₈O₆[2]
Molar Mass 176.12 g/mol 176.12 g/mol [2]
Vitamin C Activity HighVery low (~1/20th of ascorbic acid)[3]
Antioxidant Capacity HighHigh[4]

Ascorbic Acid Metabolism: A Brief Overview

Ascorbic acid is an essential nutrient for humans, acting as a cofactor for several enzymes and a potent antioxidant.[5] Its metabolism involves both transport and catabolism.

Transport

Ascorbic acid is absorbed in the intestine and taken up by cells via Sodium-dependent Vitamin C Transporters (SVCTs).[6] The oxidized form of ascorbic acid, dehydroascorbic acid (DHA), can be transported by glucose transporters (GLUTs).[6]

Catabolism

The primary pathway of ascorbic acid catabolism involves its oxidation to DHA, which can be recycled back to ascorbic acid or irreversibly hydrolyzed to 2,3-diketogulonic acid.[5] This is then further metabolized to various products, including oxalate (B1200264) and threonic acid, which are excreted in the urine.[5]

Ascorbic_Acid_Metabolism cluster_absorption Intestinal Lumen cluster_blood Bloodstream cluster_cell Cellular Metabolism Ascorbic Acid (Diet) Ascorbic Acid (Diet) Ascorbic Acid Ascorbic Acid Ascorbic Acid (Diet)->Ascorbic Acid SVCT1 Dehydroascorbic Acid (DHA) Dehydroascorbic Acid (DHA) Ascorbic Acid->Dehydroascorbic Acid (DHA) Oxidation Ascorbic Acid (intracellular) Ascorbic Acid (intracellular) Ascorbic Acid->Ascorbic Acid (intracellular) SVCT2 Dehydroascorbic Acid (DHA)->Ascorbic Acid Reduction DHA (intracellular) DHA (intracellular) Dehydroascorbic Acid (DHA)->DHA (intracellular) GLUTs Ascorbic Acid (intracellular)->DHA (intracellular) Oxidation DHA (intracellular)->Ascorbic Acid (intracellular) Reduction 2,3-diketogulonic acid 2,3-diketogulonic acid DHA (intracellular)->2,3-diketogulonic acid Hydrolysis Urinary Metabolites Urinary Metabolites 2,3-diketogulonic acid->Urinary Metabolites Catabolism

Figure 1: Simplified overview of ascorbic acid absorption and metabolism.

Interaction of Erythronic Acid with Ascorbic Acid Metabolism

The structural similarity between erythronic acid and ascorbic acid raises questions about potential competition for transporters and enzymes involved in ascorbic acid metabolism. Research has explored these interactions in both human and animal models, with some conflicting findings.

Human Studies

A key study by Sauberlich et al. (1996) investigated the effects of erythorbic acid on vitamin C metabolism in young women. The study found that while erythorbic acid was rapidly absorbed, it was also cleared from the body more quickly than ascorbic acid.[7] Importantly, the prolonged ingestion of up to 1 g/day of erythorbic acid did not appear to antagonize or spare the vitamin C status of the subjects.[7] Ascorbic acid concentrations in mononuclear leukocytes were not affected by the presence of erythorbic acid.[7]

Another study by Sauberlich et al. (1991) highlighted that the ingestion of erythorbic acid from processed foods could interfere with some analytical methods for measuring plasma vitamin C, potentially leading to falsely elevated results if not using a specific method like HPLC.[8]

Table 2: Summary of Quantitative Data from Human Studies on Erythorbic Acid and Ascorbic Acid Interaction

ParameterFindingStudy
Pharmacokinetics Erythorbic acid is rapidly absorbed and cleared more quickly than ascorbic acid.Sauberlich et al. (1996)[7]
Vitamin C Status Prolonged intake of ≤ 1 g/day erythorbic acid did not antagonize or spare vitamin C status.Sauberlich et al. (1996)[7]
Cellular Ascorbic Acid Ascorbic acid concentrations in mononuclear leukocytes were unaffected by erythorbic acid intake.Sauberlich et al. (1996)[7]
Analytical Interference Erythorbic acid can interfere with non-HPLC methods of plasma vitamin C analysis, causing falsely high readings.Sauberlich et al. (1991)[8]
Animal Studies

In contrast to the human studies, research in guinea pigs, which, like humans, cannot synthesize their own vitamin C, has suggested a more direct interaction. A study by Hornig (1977) indicated that the administration of erythorbic acid could diminish the availability of ascorbic acid by 40-60%.[9] The study also found that erythorbic acid significantly reduced the half-life of ascorbic acid, suggesting an acceleration of its catabolism, potentially in the liver.[9]

A study by Goldman et al. (1981) in guinea pigs found that D-isoascorbic acid (erythorbic acid) had about 1/20th the antiscorbutic potency of L-ascorbic acid based on tooth structure changes.[10] The study also suggested that the effect of erythorbic acid was additive to sub-minimal levels of ascorbic acid, implying no competitive inhibition in its utilization.[10] The weaker activity of erythorbic acid was attributed to poorer tissue transport and retention.[10]

Table 3: Summary of Quantitative Data from Animal Studies on Erythorbic Acid and Ascorbic Acid Interaction

ParameterFindingStudy
Ascorbic Acid Availability Reduced by 40-60% when co-administered with erythorbic acid.Hornig (1977)[9]
Ascorbic Acid Half-life Significantly reduced by erythorbic acid administration.Hornig (1977)[9]
Antiscorbutic Potency Erythorbic acid has ~1/20th the potency of ascorbic acid.Goldman et al. (1981)[10]
Tissue Uptake Ascorbic acid uptake by tissues was approximately four times greater than that of erythorbic acid.Hornig (1977)[9]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and interpretation of scientific findings. Below are summaries of the methodologies employed in key studies investigating the interaction between erythorbic acid and ascorbic acid.

Human Pharmacokinetic Study (Sauberlich et al., 1996)

This study involved feeding young women controlled diets containing varying amounts of ascorbic acid and erythorbic acid.

  • Subjects: Healthy young women.

  • Diet: A basal diet low in ascorbic acid, supplemented with known amounts of ascorbic acid and erythorbic acid.

  • Sample Collection: Blood and urine samples were collected at timed intervals.

  • Analytical Method: Plasma and leukocyte concentrations of ascorbic acid and erythorbic acid were determined by high-performance liquid chromatography (HPLC).

Human_PK_Workflow cluster_protocol Experimental Workflow start Subject Recruitment (Healthy Young Women) diet Controlled Low-Ascorbic Acid Diet start->diet supplementation Supplementation with Known Amounts of Ascorbic Acid and Erythorbic Acid diet->supplementation sampling Timed Blood and Urine Collection supplementation->sampling analysis HPLC Analysis of Plasma and Leukocytes sampling->analysis data Pharmacokinetic Modeling and Statistical Analysis analysis->data

Figure 2: General experimental workflow for a human pharmacokinetic study.

Guinea Pig Scurvy Prevention Study (Goldman et al., 1981)

This study assessed the antiscorbutic activity of erythorbic acid in guinea pigs.

  • Animals: Female guinea pigs.

  • Diet: A scorbutigenic (scurvy-inducing) diet supplemented with either L-ascorbic acid, D-isoascorbic acid, or a combination.

  • Assessment Parameters:

    • Body weight changes.

    • Serum alkaline phosphatase levels.

    • Wound healing (collagen deposition).

    • Tooth structure analysis.

  • Analytical Methods: Specific biochemical assays for serum alkaline phosphatase and histological examination of tooth structure and wound healing sites.

HPLC Method for Simultaneous Determination of Ascorbic Acid and Erythorbic Acid

A common method for separating and quantifying these two isomers involves reverse-phase HPLC with UV detection.

  • Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are typically deproteinized with an acid like metaphosphoric acid.

  • Chromatography:

    • Column: A reverse-phase column (e.g., C18).

    • Mobile Phase: An aqueous buffer, often containing an ion-pairing agent to improve retention and separation.

    • Detection: UV detection at a wavelength where both compounds absorb (e.g., 254 nm or 266 nm).

  • Quantification: Concentration is determined by comparing the peak areas of the sample to those of known standards.

HPLC_Workflow cluster_hplc HPLC Analysis Workflow sample Biological Sample (e.g., Plasma) deproteinization Deproteinization (e.g., Metaphosphoric Acid) sample->deproteinization centrifugation Centrifugation deproteinization->centrifugation supernatant Supernatant Collection centrifugation->supernatant injection Injection onto HPLC System supernatant->injection separation Reverse-Phase Chromatography injection->separation detection UV Detection separation->detection quantification Peak Area Analysis and Quantification detection->quantification

Figure 3: General workflow for the HPLC analysis of ascorbic and erythorbic acid.

Discussion and Implications

The available evidence suggests that while erythronic acid (as erythorbic acid) is a potent antioxidant, its interaction with ascorbic acid metabolism is complex and species-dependent. In humans, the consumption of erythorbic acid at levels typically found in the food supply does not appear to pose a significant risk to vitamin C status.[7] However, the findings from guinea pig studies, which show a potential for increased ascorbic acid catabolism, warrant consideration, particularly in populations with marginal vitamin C intake.[9]

For drug development professionals, it is important to be aware of the potential for erythorbic acid to interfere with certain analytical methods for ascorbic acid determination.[8] Furthermore, while erythorbic acid itself has low vitamin C activity, its potent antioxidant properties could be of interest in various formulations. The potential for interaction, although seemingly minimal in healthy humans, should be considered in the design of clinical trials involving high doses of either compound.

Conclusion

The relationship between erythronic acid potassium and ascorbic acid metabolism is primarily understood through studies on erythorbic acid. In humans, erythorbic acid does not appear to adversely affect ascorbic acid status. However, conflicting data from animal models suggest a potential for interaction. Further research may be needed to fully elucidate the mechanisms of interaction, particularly at the level of cellular transporters and catabolic enzymes. For researchers and drug development professionals, a clear understanding of the distinct, yet related, properties of these stereoisomers is essential for accurate assessment of vitamin C status and for the development of new therapeutic and nutritional products.

References

Preliminary Studies on the Physiological Role of Potassium D-erythronate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary research on the physiological role of D-erythronate, the anionic component of Potassium D-erythronate. This document details its metabolic pathways, particularly its connection to the pentose (B10789219) phosphate (B84403) pathway (PPP), and its emerging significance in cancer metabolism. The guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biochemical pathways to facilitate further research and drug development efforts in this area.

Introduction

Potassium D-erythronate is the potassium salt of D-erythronic acid. While the physiological roles of the potassium cation (K+) are well-established in processes such as nerve impulse transmission, muscle contraction, and maintaining fluid balance, recent research has focused on the biological significance of the D-erythronate anion.[1] D-erythronate is a four-carbon sugar acid that has been identified as a metabolite in various biological systems.[2] Preliminary studies have revealed its involvement in key metabolic pathways and its potential as a biomarker in certain disease states, notably cancer.[3][4] This guide summarizes the current understanding of D-erythronate's physiological role, with a focus on its biosynthesis, metabolic fate, and interaction with key enzymes.

Metabolic Pathways of D-Erythronate

D-Erythronate metabolism is intricately linked to the pentose phosphate pathway (PPP), a crucial pathway for the production of NADPH and precursors for nucleotide biosynthesis.[5] D-erythronate is derived from the PPP intermediate, erythrose-4-phosphate (E4P).[6][7] Two primary pathways for D-erythronate biosynthesis have been proposed.

Detoxification Pathway via 4-Phospho-D-erythronate

One proposed role for D-erythronate production is as a detoxification product to prevent the accumulation of 4-phospho-D-erythronate (4PE), a potent inhibitor of 6-phosphogluconate dehydrogenase, a key enzyme in the oxidative PPP.[6] This pathway involves two main steps:

  • Oxidation of Erythrose-4-phosphate (E4P): The enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) can promiscuously oxidize E4P to 4-phospho-D-erythronate (4PE).[6]

  • Dephosphorylation of 4-Phospho-D-erythronate (4PE): The enzyme Phosphoglycolate phosphatase (PGP) then dephosphorylates 4PE to yield D-erythronate.[6]

Alternative Biosynthetic Pathway in Cancer Cells

Recent studies in lung cancer cells have identified an alternative and predominant pathway for D-erythronate production.[3][6][7] This pathway also begins with E4P but involves a different sequence of enzymatic reactions:

  • Dephosphorylation of Erythrose-4-phosphate (E4P): An unidentified phosphatase is thought to dephosphorylate E4P to form erythrose.[6]

  • Oxidation of Erythrose: The enzyme Aldehyde dehydrogenase 1A1 (ALDH1A1) then oxidizes erythrose to D-erythronate in an NAD+-dependent manner.[2][3][6][7]

The upregulation of this pathway in cancer cells suggests a role for D-erythronate in metabolic reprogramming associated with tumorigenesis.[3][4]

Catabolism of D-Erythronate

The catabolism of D-erythronate has been studied in bacteria and involves the enzyme D-erythronate 4-kinase, which phosphorylates D-erythronate to 4-phospho-D-erythronate, channeling it back into central metabolism.[4]

Quantitative Data

Studies have shown a significant accumulation of D-erythronate in cancer cells and tumor tissues compared to their normal counterparts, highlighting its potential as a cancer biomarker.

Comparison Cell/Tissue Type Fold Change/Observation Reference
Tumor vs. Normal TissueLung Cancer PatientsSignificantly higher erythronate levels in 12 out of 17 tumor tissues compared to adjacent normal tissues.[4]
Tumorigenic vs. Non-cancerous CellsRWPE-2 (tumorigenic) vs. RWPE-1 (non-cancerous) prostate cells60% higher intracellular erythronate levels in RWPE-2 cells.[4]

Experimental Protocols

Quantitative Analysis of D-Erythronate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from studies analyzing metabolites in biological samples.

Objective: To quantify the relative abundance of D-erythronate in tissue samples.

Materials:

  • Tissue samples (e.g., tumor and adjacent normal tissue)

  • Liquid nitrogen

  • Methanol, Chloroform, Water (HPLC grade)

  • Ribitol (B610474) (internal standard)

  • Methoxyamine hydrochloride in pyridine (B92270)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • GC-MS system with a capillary column

Procedure:

  • Metabolite Extraction:

    • Immediately freeze tissue samples in liquid nitrogen upon collection.

    • Homogenize the frozen tissue using a mortar and pestle or other appropriate method.

    • To approximately 10-20 mg of homogenized tissue, add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of methanol:chloroform:water (2.5:1:1 v/v/v).

    • Add a known amount of ribitol as an internal standard.

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate on ice for 15 minutes, with intermittent vortexing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • Derivatization:

    • Evaporate the collected supernatant to dryness under a vacuum.

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried residue.

    • Incubate at 30°C for 90 minutes with shaking.

    • Add 80 µL of MSTFA.

    • Incubate at 37°C for 30 minutes with shaking.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable temperature gradient for the GC oven to separate the metabolites.

    • Acquire mass spectra in the appropriate scan range (e.g., m/z 50-600).

    • Identify the peak corresponding to derivatized erythronate based on its retention time and mass spectrum.

    • Quantify the peak area of erythronate and normalize it to the peak area of the internal standard (ribitol).

ALDH1A1-Mediated Erythronate Production Assay

This protocol is based on the methods used to identify ALDH1A1 as the key enzyme in the alternative erythronate biosynthesis pathway.[6]

Objective: To determine the enzymatic activity of ALDH1A1 in converting erythrose to erythronate.

Materials:

  • Purified ALDH1A1 enzyme

  • A549 cell lysate (or other cell lysate of interest)

  • Erythrose

  • NAD+

  • Reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Setup:

    • In a 96-well plate or a cuvette, prepare a reaction mixture containing the reaction buffer, 1 mM NAD+, and 10 mM erythrose.

    • Pre-warm the mixture to 37°C.

  • Enzyme Addition:

    • Initiate the reaction by adding a known amount of purified ALDH1A1 enzyme or cell lysate to the reaction mixture.

  • Measurement:

    • Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

    • Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

    • Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of NADH production, which is equivalent to the rate of erythronate production.

Inhibition of Ribose-5-Phosphate Isomerase by 4-Phospho-D-erythronate

This protocol is a generalized method for a spectrophotometric enzyme inhibition assay.

Objective: To determine the inhibitory effect of 4-phospho-D-erythronate on the activity of Ribose-5-phosphate isomerase (Rpi).

Materials:

  • Purified Ribose-5-phosphate isomerase (Rpi)

  • Ribose-5-phosphate (R5P)

  • 4-Phospho-D-erythronate (4PE)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 290 nm

Procedure:

  • Reaction Setup:

    • Prepare a series of reaction mixtures in quartz cuvettes, each containing the reaction buffer and a fixed concentration of R5P.

    • To these mixtures, add varying concentrations of the inhibitor, 4-phospho-D-erythronate. Include a control with no inhibitor.

    • Pre-incubate the mixtures at the desired temperature (e.g., 25°C) for 5 minutes.

  • Enzyme Addition:

    • Initiate the reaction by adding a small, fixed amount of the Rpi enzyme to each cuvette.

  • Measurement:

    • Immediately monitor the increase in absorbance at 290 nm, which corresponds to the formation of ribulose-5-phosphate.[8]

    • Record the absorbance at regular intervals to determine the initial reaction velocity.

  • Data Analysis:

    • Calculate the initial velocity for each inhibitor concentration.

    • Plot the reciprocal of the initial velocity (1/v) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration (Lineweaver-Burk plot) to determine the type of inhibition (e.g., competitive, non-competitive).

    • Alternatively, plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

Visualizations

Metabolic Pathways of D-Erythronate

The following diagram illustrates the known biosynthetic pathways of D-erythronate from the pentose phosphate pathway intermediate, erythrose-4-phosphate.

Caption: Biosynthetic pathways of D-Erythronate.

Experimental Workflow for D-Erythronate Quantification

This diagram outlines the major steps in the quantification of D-erythronate from biological tissues using GC-MS.

GCMS_Workflow start Tissue Sample extraction Metabolite Extraction (Methanol/Chloroform/Water) start->extraction derivatization Derivatization (Methoxyamine/MSTFA) extraction->derivatization gcms GC-MS Analysis derivatization->gcms quant Data Analysis & Quantification gcms->quant

Caption: GC-MS workflow for D-Erythronate analysis.

Logical Relationship of 4-Phospho-D-erythronate as an Rpi Inhibitor

This diagram illustrates the inhibitory action of 4-phospho-D-erythronate on the enzyme Ribose-5-phosphate isomerase.

Rpi_Inhibition R5P Ribose-5-Phosphate Rpi Ribose-5-Phosphate Isomerase (Rpi) R5P->Rpi Ru5P Ribulose-5-Phosphate Rpi->Ru5P 4PE 4-Phospho-D-erythronate 4PE->Rpi Competitive Inhibition

Caption: Inhibition of Rpi by 4-Phospho-D-erythronate.

Conclusion and Future Directions

Preliminary studies have begun to shed light on the physiological role of D-erythronate, moving it from a relatively obscure metabolite to a molecule of interest, particularly in the context of cancer metabolism. Its accumulation in tumor cells and the elucidation of a cancer-specific biosynthetic pathway open up possibilities for its use as a biomarker and for the development of novel therapeutic strategies targeting this pathway. Furthermore, the inhibitory effect of its phosphorylated precursor, 4-phospho-D-erythronate, on a key enzyme of the pentose phosphate pathway warrants further investigation into its regulatory roles in cellular metabolism.

Future research should focus on:

  • Identifying the specific phosphatase responsible for the dephosphorylation of erythrose-4-phosphate in the alternative biosynthetic pathway.

  • Elucidating the downstream effects of D-erythronate accumulation in cancer cells.

  • Exploring the therapeutic potential of inhibiting the ALDH1A1-mediated production of D-erythronate in cancer.

  • Further characterizing the catabolic pathways of D-erythronate in mammalian systems.

This guide provides a foundational resource for researchers to build upon as the physiological significance of Potassium D-erythronate and its anionic component continues to be explored.

References

Methodological & Application

Application Note: Derivatization Protocol for GC-MS Analysis of Erythronic Acid Potassium

Author: BenchChem Technical Support Team. Date: December 2025

An detailed application note and protocol for the GC-MS analysis of Erythronic acid potassium is provided below for researchers, scientists, and drug development professionals.

**Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many organic molecules, including erythronic acid, are non-volatile due to the presence of polar functional groups such as hydroxyl and carboxylic acids.[1][2] To make these compounds amenable to GC-MS analysis, a chemical derivatization step is necessary to increase their volatility and thermal stability.[3][4][5][6][7] This protocol details a common derivatization method, silylation, for the analysis of this compound salt.

**Principle of Silylation

Silylation is a widely used derivatization technique where an active hydrogen in a polar functional group is replaced by a trimethylsilyl (B98337) (TMS) group.[3][7] This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC-MS analysis.[7][8] The most common silylating reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][8][9][10][11] The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of the silylating agent.[2][12][13][14] The reaction for erythronic acid is as follows:

Erythronic acid + BSTFA (+ TMCS) → Tris(trimethylsilyl)erythronate + By-products

**Materials and Reagents

  • This compound salt standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Methanol (B129727) (anhydrous)

  • Hexane (GC grade)

  • Nitrogen gas (high purity)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Autosampler vials with inserts (2 mL)

  • Heating block or oven

  • Vortex mixer

  • Pipettes and tips

**Experimental Protocol

1. Standard and Sample Preparation

1.1. Prepare a stock solution of this compound salt in a suitable solvent like methanol or water. 1.2. For aqueous samples, accurately transfer an aliquot into a clean autosampler vial. 1.3. Evaporate the sample to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C). It is crucial to ensure the sample is completely dry as moisture will interfere with the derivatization reaction.[3][8][13][14][15]

2. Derivatization Procedure

2.1. To the dried sample residue in the vial, add 50 µL of anhydrous pyridine to dissolve the sample. 2.2. Add 100 µL of BSTFA with 1% TMCS to the vial. 2.3. Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing. 2.4. Heat the vial at 70°C for 60 minutes in a heating block or oven to facilitate the derivatization reaction.[2][13] 2.5. After heating, allow the vial to cool to room temperature. 2.6. The derivatized sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with a suitable solvent like hexane.

3. GC-MS Analysis

3.1. GC Conditions (Typical):

  • Injection Volume: 1 µL
  • Injector Temperature: 250°C
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min
  • Oven Temperature Program:
  • Initial temperature: 70°C, hold for 2 minutes
  • Ramp: 10°C/min to 280°C
  • Hold: 5 minutes at 280°C
  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms or equivalent)

3.2. MS Conditions (Typical):

  • Ion Source Temperature: 230°C
  • Quadrupole Temperature: 150°C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Scan Range: m/z 50-600

**Data Presentation

The following table summarizes typical quantitative data achievable with GC-MS analysis of derivatized organic acids. The exact values will depend on the specific instrumentation and experimental conditions.

ParameterTypical ValueReference
Linearity (R²)> 0.995[9]
Limit of Detection (LOD)0.3 - 0.5 µg/mL[9]
Limit of Quantitation (LOQ)0.1 - 1.6 µg/mL[9]
Recovery85 - 115%Based on general analytical method validation guidelines
Precision (RSD)< 15%[4][16]

Workflow Diagram

Derivatization_Workflow Derivatization Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Erythronic Acid K+ Sample Dry Evaporate to Dryness (N2 Stream) Sample->Dry Add_Pyr Add Anhydrous Pyridine Dry->Add_Pyr Add_BSTFA Add BSTFA + 1% TMCS Add_Pyr->Add_BSTFA Vortex Vortex Mix Add_BSTFA->Vortex Heat Heat at 70°C for 60 min Vortex->Heat Cool Cool to Room Temperature Heat->Cool GCMS GC-MS Analysis Cool->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: Workflow for the derivatization and GC-MS analysis of Erythronic acid.

**Conclusion

The described silylation protocol provides a reliable and robust method for the derivatization of this compound for subsequent GC-MS analysis. Proper sample handling, especially ensuring anhydrous conditions, is critical for the success of the derivatization reaction. The presented method can be adapted and optimized for different sample matrices and instrument configurations to achieve desired analytical performance for research, and drug development applications.

References

Application Note: Enzymatic Assay for the Quantification of Erythronic Acid Potassium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythronic acid is a sugar acid that has been identified as a metabolite in various biological systems. Recent studies have highlighted its accumulation in certain cancer cell lines, suggesting its potential as a biomarker.[1][2] The development of a robust and reliable assay for the quantification of erythronic acid is crucial for further research into its physiological and pathological roles. This application note describes a detailed protocol for an enzymatic assay to determine the concentration of erythronic acid potassium in a given sample.

The assay is based on the enzymatic conversion of erythrose to erythronate by the enzyme Aldehyde Dehydrogenase 1A1 (ALDH1A1).[1][2] The reaction is coupled to the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH, which can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. This method provides a sensitive and specific means of quantifying erythronic acid precursors and, by extension, can be adapted for the determination of erythronic acid itself through preceding chemical or enzymatic conversion steps.

Principle of the Assay

The enzymatic assay relies on the following reaction:

Erythrose + NAD+ + H₂O --(ALDH1A1)--> Erythronate + NADH + H+

The rate of NADH production is directly proportional to the concentration of erythrose in the sample, which can be correlated to the initial concentration of this compound after a suitable conversion step. The increase in absorbance at 340 nm, due to the formation of NADH, is measured over time to determine the reaction velocity.

Data Presentation

The following table presents hypothetical data to illustrate the expected results from this enzymatic assay. This data is for illustrative purposes only and should be replaced with experimentally derived values.

Sample IDThis compound Concentration (µM)Initial Reaction Velocity (mAU/min)Calculated Concentration (µM)% Recovery
Standard 1105.29.898%
Standard 22512.825.6102%
Standard 35025.149.298%
Standard 410049.8101.6102%
Test Sample 1Unknown18.737.4N/A
Test Sample 2Unknown35.470.8N/A
Blank00.50N/A

Experimental Protocols

Materials and Reagents
  • This compound Salt: (Sigma-Aldrich or equivalent)

  • Recombinant Human ALDH1A1: (Abcam, R&D Systems, or equivalent)

  • β-Nicotinamide adenine dinucleotide (NAD+): (Sigma-Aldrich or equivalent)

  • D-Erythrose: (Sigma-Aldrich or equivalent)

  • Tris-HCl Buffer: (pH 8.0)

  • Deionized Water (ddH₂O)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Preparation of Reagents
  • Tris-HCl Buffer (1 M, pH 8.0): Dissolve 121.14 g of Tris base in 800 mL of ddH₂O. Adjust the pH to 8.0 with concentrated HCl. Bring the final volume to 1 L with ddH₂O.

  • Assay Buffer (100 mM Tris-HCl, pH 8.0): Dilute the 1 M Tris-HCl buffer 1:10 with ddH₂O.

  • This compound Standard Stock Solution (10 mM): Accurately weigh and dissolve an appropriate amount of this compound salt in ddH₂O to make a 10 mM stock solution. Store at -20°C.

  • NAD+ Stock Solution (10 mM): Dissolve 6.63 mg of NAD+ in 1 mL of ddH₂O. Store at -20°C in the dark.

  • ALDH1A1 Enzyme Stock Solution (1 mg/mL): Reconstitute the lyophilized enzyme according to the manufacturer's instructions to a final concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • D-Erythrose Substrate Solution (for standard curve): Prepare a 10 mM stock solution of D-Erythrose in ddH₂O. From this, create a series of dilutions in ddH₂O to be used for generating a standard curve.

Enzymatic Assay Protocol

This protocol is designed for a 96-well plate format.

  • Prepare Standard Curve:

    • Create a series of dilutions of the this compound standard stock solution in Assay Buffer to achieve final concentrations ranging from 0 to 100 µM.

    • Note: For the direct measurement of erythrose, a standard curve of D-Erythrose should be prepared.

  • Prepare Samples:

    • Dilute the test samples containing unknown concentrations of this compound to fall within the range of the standard curve using the Assay Buffer.

  • Set up the Reaction Plate:

    • Add the following reagents to each well of a 96-well UV-transparent microplate:

ReagentVolume (µL)Final Concentration
Assay Buffer (100 mM Tris-HCl, pH 8.0)Variable-
Sample or Standard50Variable
NAD+ Solution (from 10 mM stock)101 mM
ddH₂Oto 90 µL-
  • Initiate the Enzymatic Reaction:

    • Prepare a working solution of ALDH1A1 by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 10 µg/mL).

    • Add 10 µL of the ALDH1A1 working solution to each well to initiate the reaction. The final reaction volume will be 100 µL.

  • Measure Absorbance:

    • Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 15-30 minutes.

Data Analysis
  • Calculate the Rate of Reaction:

    • For each well, determine the initial reaction velocity (V₀) by plotting the absorbance at 340 nm against time. The V₀ is the slope of the linear portion of this curve (typically the first 5-10 minutes).

    • Subtract the rate of the "no enzyme" control from the corresponding sample or standard rate to correct for any background signal.

  • Generate a Standard Curve:

    • Plot the corrected initial reaction velocities (mAU/min) of the this compound standards against their known concentrations (µM).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Determine Unknown Concentrations:

    • Use the equation from the standard curve to calculate the concentration of this compound in the test samples based on their corrected initial reaction velocities.

Visualizations

Enzymatic Reaction Pathway

Enzymatic_Reaction sub Erythrose enzyme ALDH1A1 sub->enzyme nad NAD+ nad->enzyme h2o H₂O h2o->enzyme prod Erythronate nadh NADH h_plus H+ enzyme->prod enzyme->nadh enzyme->h_plus

Caption: The ALDH1A1-catalyzed oxidation of erythrose to erythronate.

Experimental Workflow

Workflow prep Reagent Preparation (Buffers, Standards, Enzyme) plate Plate Setup (Samples, Standards, NAD+) prep->plate initiate Initiate Reaction (Add ALDH1A1) plate->initiate measure Spectrophotometric Measurement (Absorbance at 340 nm) initiate->measure analyze Data Analysis (Calculate Rates, Standard Curve) measure->analyze quantify Quantification of This compound analyze->quantify

Caption: A streamlined workflow for the enzymatic assay of this compound.

References

Application Notes and Protocols for Utilizing Erythronic Acid Potassium as an Enzymatic Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythronic acid, a sugar acid found in various biological fluids, has been identified as a substrate for the enzyme dihydroxy-acid dehydratase (DHAD). This discovery opens avenues for investigating metabolic pathways, developing novel enzyme inhibitors, and designing chemoenzymatic synthesis routes. These application notes provide detailed protocols for utilizing D-erythronic acid potassium salt as a substrate for DHAD, enabling researchers to study enzyme kinetics and screen for potential inhibitors.

Enzymatic Reaction

D-erythronic acid potassium is a substrate for Dihydroxy-acid Dehydratase (DHAD, EC 4.2.1.9), an enzyme involved in the biosynthesis of branched-chain amino acids[1]. The enzyme catalyzes the dehydration of D-erythronic acid to form 2-keto-3-deoxy-D-erythronic acid. This reaction can be monitored to determine enzyme activity and kinetic parameters.

Enzymatic_Reaction Erythronic_Acid_Potassium D-Erythronic Acid Potassium Product 2-Keto-3-deoxy-D-erythronic acid + H₂O Erythronic_Acid_Potassium->Product DHAD DHAD Dihydroxy-acid Dehydratase (DHAD)

Caption: Enzymatic conversion of D-Erythronic Acid Potassium by DHAD.

Data Presentation: Kinetic Parameters of Dihydroxy-acid Dehydratase

While the specific kinetic parameters for D-erythronic acid with dihydroxy-acid dehydratase were reported by Limberg et al. (1995), the full text of this study containing the precise values was not accessible in the conducted literature search. However, to provide a comparative reference, the kinetic parameters for the native substrate of DHAD and another aldonic acid substrate are presented below.

SubstrateEnzyme SourceKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
2,3-dihydroxyisovalerateSulfolobus solfataricus--140,300[2]
D-GluconateSulfolobus solfataricus--20,000[2]
D-Erythronic AcidSpinacia oleraceaData not availableData not availableData not available[1]

Note: The kcat/Km values for the Sulfolobus solfataricus enzyme were reported in mM⁻¹s⁻¹ and have been converted to M⁻¹s⁻¹ for consistency.

Experimental Protocols

The following protocols are adapted from established methods for assaying dihydroxy-acid dehydratase activity and can be used with D-erythronic acid potassium as the substrate.

Protocol 1: Spectrophotometric Assay for DHAD Activity using 2,4-Dinitrophenylhydrazine (DNPH)

This protocol is based on the reaction of the 2-keto acid product with DNPH to form a colored hydrazone, which can be quantified spectrophotometrically.

Materials:

  • D-Erythronic Acid Potassium Salt

  • Purified Dihydroxy-acid Dehydratase (DHAD)

  • Tris-HCl buffer (50 mM, pH 8.5)

  • Magnesium Chloride (MgCl₂) (5 mM)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (1.6 mg/mL in 2 N HCl)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Sodium Hydroxide (NaOH) (2.5 M)

  • Spectrophotometer and cuvettes

Procedure:

  • Enzyme Activation (if required): Some DHAD enzymes require activation, often involving anaerobic incubation with iron salts and reducing agents. Consult the literature specific to your enzyme source for activation protocols.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 50 mM Tris-HCl, pH 8.5

    • 5 mM MgCl₂

    • Varying concentrations of D-Erythronic Acid Potassium (for kinetic studies, e.g., 0.1 mM to 10 mM)

    • Purified DHAD enzyme (concentration to be optimized to ensure a linear reaction rate)

  • Initiation of Reaction: Start the reaction by adding the DHAD enzyme to the reaction mixture. The total reaction volume should be standardized (e.g., 500 µL).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a small volume of 10% TCA (e.g., 50 µL) and vortexing.

  • Centrifugation: Centrifuge the mixture to pellet any precipitated protein (e.g., 14,000 rpm for 5 minutes).

  • Derivatization:

    • Transfer a portion of the supernatant (e.g., 200 µL) to a new tube.

    • Add an equal volume of the DNPH solution (e.g., 200 µL).

    • Incubate at room temperature for 10 minutes to allow for the formation of the hydrazone.

  • Color Development: Add a volume of 2.5 M NaOH (e.g., 400 µL) to develop the color.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at a wavelength between 500-550 nm. The exact wavelength of maximum absorbance should be determined empirically.

  • Standard Curve: Prepare a standard curve using known concentrations of a 2-keto acid (e.g., α-ketoisovalerate, the product of the native reaction) to quantify the amount of 2-keto-3-deoxy-D-erythronic acid produced.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Product Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, MgCl₂) mix Mix Reagents and Initiate with Enzyme prep_reagents->mix prep_enzyme Prepare/Activate DHAD Enzyme prep_enzyme->mix incubate Incubate at Optimal Temperature mix->incubate terminate Terminate Reaction with TCA incubate->terminate centrifuge Centrifuge to Remove Protein terminate->centrifuge derivatize Derivatize Supernatant with DNPH centrifuge->derivatize color_dev Develop Color with NaOH derivatize->color_dev measure Measure Absorbance color_dev->measure calculate Calculate Product Concentration and Enzyme Activity measure->calculate std_curve Generate Standard Curve std_curve->calculate

Caption: Workflow for the spectrophotometric assay of DHAD activity.

Signaling Pathways and Logical Relationships

The use of erythronic acid potassium as a substrate for DHAD is primarily for in vitro biochemical characterization. However, understanding the broader context of the DHAD enzyme within its native biological pathway, the biosynthesis of branched-chain amino acids (BCAAs), is crucial for inhibitor design and metabolic engineering applications.

BCAA_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibitor Screening Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate Acetolactate Synthase alpha_beta_dihydroxyisovalerate α,β-Dihydroxyisovalerate alpha_Acetolactate->alpha_beta_dihydroxyisovalerate Ketol-acid Reductoisomerase alpha_ketoisovalerate α-Ketoisovalerate alpha_beta_dihydroxyisovalerate->alpha_ketoisovalerate Dihydroxy-acid Dehydratase (DHAD) DHAD_Target DHAD Valine Valine alpha_ketoisovalerate->Valine Branched-chain aminotransferase Erythronic_Acid Erythronic Acid (Substrate Analog) Erythronic_Acid->DHAD_Target Binds to active site Inhibitor Potential Inhibitor Inhibitor->DHAD_Target Blocks activity

Caption: Role of DHAD in BCAA biosynthesis and as a target for inhibitors.

Conclusion

The protocols and information provided herein serve as a comprehensive guide for researchers interested in utilizing D-erythronic acid potassium as a substrate for dihydroxy-acid dehydratase. These methods will facilitate the characterization of DHAD from various sources, the screening for novel inhibitors, and the development of new biocatalytic applications. Further research to determine the precise kinetic constants for D-erythronic acid with DHAD from different organisms is encouraged to expand upon the foundational work in this area.

References

Application of Erythronic Acid Potassium in Metabolomics Research: A Conceptual Framework

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Erythronic acid, a small organic acid, and potassium, an essential cation, are both fundamentally involved in cellular homeostasis and metabolism. While direct metabolomics studies focusing specifically on the combined application of erythronic acid potassium are not extensively documented in current literature, its components suggest a potential utility in investigating cellular metabolic responses to osmotic and energetic stress. This document outlines a conceptual framework for the application of this compound in metabolomics research, providing hypothetical scenarios and generalized experimental protocols.

Conceptual Application: Investigating Cellular Response to Metabolic Perturbation

This compound could be hypothetically utilized in metabolomics studies to probe cellular responses to subtle shifts in nutrient availability and ionic balance. As a potassium salt of a sugar acid, it may serve as both an energy substrate and a source of potassium ions. A metabolomics approach would enable researchers to comprehensively profile the downstream effects of this compound supplementation on various metabolic pathways.

Potential Research Areas:

  • Cell Culture Studies: Investigating the metabolic reprogramming of cancer cells or other cell lines in response to this compound. This could reveal dependencies on specific metabolic pathways for survival and proliferation.

  • Microbial Metabolomics: Assessing the impact of this compound as a carbon and potassium source on the metabolic output of microorganisms.

  • Plant Metabolomics: Exploring the role of this compound in plant stress responses, particularly in relation to nutrient uptake and osmotic adjustment.

Hypothetical Quantitative Data Summary

In a hypothetical study where a cell culture is treated with this compound, untargeted metabolomics could reveal changes in various metabolite concentrations. The following table illustrates how such data might be presented.

Metabolite ClassMetaboliteFold Change (Treated vs. Control)p-valuePathway Implication
Amino Acids L-Glutamine1.80.021Amino acid metabolism, Anaplerosis
L-Alanine1.50.045Glycolysis, Amino acid metabolism
Organic Acids Citrate0.70.033TCA Cycle
Succinate0.60.019TCA Cycle
Carbohydrates Glucose-6-phosphate1.30.058Glycolysis, Pentose Phosphate Pathway
Nucleotides Adenosine Monophosphate (AMP)2.10.011Energy homeostasis

Experimental Protocols

1. General Untargeted Metabolomics Workflow

This protocol provides a generalized workflow for an untargeted metabolomics experiment using cell cultures and Liquid Chromatography-Mass Spectrometry (LC-MS).

a. Cell Culture and Treatment:

  • Culture cells (e.g., HeLa cells) in appropriate media and conditions until they reach 80-90% confluency.

  • Prepare a stock solution of this compound in sterile water.

  • Treat the cells with a predetermined concentration of this compound (e.g., 1 mM, 5 mM, 10 mM) for a specific duration (e.g., 24 hours). Include a vehicle-treated control group.

  • Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and count the cells.

  • Quench metabolism by flash-freezing the cell pellets in liquid nitrogen. Store at -80°C until extraction.

b. Metabolite Extraction:

  • Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., 80% methanol).

  • Lyse the cells using sonication or bead beating.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.

  • Collect the supernatant containing the metabolites.

  • Dry the supernatant using a vacuum concentrator.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

c. LC-MS Analysis:

  • Use a high-resolution mass spectrometer coupled with a liquid chromatography system.

  • For polar metabolites like organic acids, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable.

  • Run the samples in both positive and negative ionization modes to cover a broader range of metabolites.

  • Include quality control (QC) samples (pooled from all experimental samples) injected periodically throughout the analytical run to monitor instrument performance.

d. Data Processing and Analysis:

  • Process the raw LC-MS data using software such as XCMS, MZmine, or vendor-specific software for peak picking, alignment, and integration.

  • Perform statistical analysis (e.g., t-test, ANOVA) to identify metabolites that are significantly different between the treated and control groups.

  • Use multivariate analysis techniques like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to visualize the overall metabolic differences.

  • Identify the significant metabolites by comparing their mass-to-charge ratio (m/z) and retention times to metabolite databases (e.g., METLIN, HMDB). Confirm identities using tandem MS (MS/MS) fragmentation patterns.

  • Perform pathway analysis using tools like MetaboAnalyst or KEGG to understand the biological implications of the observed metabolic changes.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture treatment Erythronic Acid K+ Treatment cell_culture->treatment harvesting Cell Harvesting & Quenching treatment->harvesting extraction Metabolite Extraction harvesting->extraction lcms LC-MS Analysis extraction->lcms data_processing Data Processing lcms->data_processing stat_analysis Statistical Analysis data_processing->stat_analysis metabolite_id Metabolite Identification stat_analysis->metabolite_id pathway_analysis Pathway Analysis metabolite_id->pathway_analysis

A generalized workflow for a metabolomics experiment.

hypothetical_pathway cluster_input Input cluster_pathways Potential Metabolic Impact cluster_output Cellular Response erythronic_acid_k Erythronic Acid K+ ppp Pentose Phosphate Pathway erythronic_acid_k->ppp glycolysis Glycolysis / Gluconeogenesis erythronic_acid_k->glycolysis ion_balance Cellular Ion Homeostasis erythronic_acid_k->ion_balance K+ redox Redox Balance ppp->redox biosynthesis Biosynthesis (Nucleotides, Amino Acids) ppp->biosynthesis tca TCA Cycle glycolysis->tca energy Altered Energy Metabolism tca->energy osmotic Osmotic Stress Response ion_balance->osmotic

Hypothesized impact of Erythronic acid K+ on metabolism.

Application Notes and Protocols for the Synthesis of Stable Isotope-Labeled Erythronic Acid Potassium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythronic acid is a four-carbon sugar acid that plays a role in various metabolic pathways. Stable isotope-labeled erythronic acid is an invaluable tool for researchers in metabolomics, drug metabolism, and pharmacokinetic (DMPK) studies. Its use as an internal standard in mass spectrometry-based quantification allows for precise and accurate measurement of endogenous erythronic acid levels in biological samples. Furthermore, tracing the metabolic fate of isotope-labeled erythronic acid can elucidate novel biochemical pathways and the effects of xenobiotics on cellular metabolism. This document provides a detailed protocol for the chemical synthesis of stable isotope-labeled erythronic acid potassium.

Applications

Stable isotope-labeled this compound can be utilized in a variety of research and development applications:

  • Metabolomics Research: As an internal standard for the accurate quantification of erythronic acid in complex biological matrices such as plasma, urine, and cell lysates.[1]

  • Metabolic Pathway Analysis: To trace the incorporation and conversion of erythronic acid in cellular and whole-organism metabolic studies.

  • Drug Development: In DMPK studies to understand the interaction of drug candidates with metabolic pathways involving erythronic acid.[2][3]

  • Clinical Diagnostics: For the development of diagnostic assays for diseases where erythronic acid levels are altered.

Experimental Protocols

This protocol outlines the synthesis of ¹³C-labeled and ¹⁸O-labeled erythronic acid, followed by its conversion to the potassium salt.

Protocol 1: Synthesis of [1-¹³C]-Erythronic Acid via Oxidation of D-Erythrose

This protocol describes the synthesis of erythronic acid labeled with ¹³C at the C1 position starting from [1-¹³C]-D-Erythrose.

Materials:

MaterialGradeSupplier
[1-¹³C]-D-Erythrose≥99% ¹³CIsotec (or equivalent)
BromineReagent GradeSigma-Aldrich
Barium CarbonateReagent GradeSigma-Aldrich
Sulfuric Acid98%Sigma-Aldrich
Diethyl EtherAnhydrousSigma-Aldrich
Potassium Hydroxide (B78521)Reagent GradeSigma-Aldrich
Ethanol (B145695)95%Sigma-Aldrich
Deionized Water

Procedure:

  • Oxidation of [1-¹³C]-D-Erythrose:

    • In a fume hood, dissolve 1.0 g of [1-¹³C]-D-erythrose in 20 mL of deionized water in a 100 mL round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add 0.5 mL of bromine to the solution while stirring.

    • Allow the reaction to stir at room temperature for 18 hours. The color of the solution should change from reddish-brown to colorless, indicating the consumption of bromine.

    • Remove any remaining bromine by bubbling a stream of air through the solution.

  • Neutralization and Salt Formation:

    • Slowly add barium carbonate to the solution until the effervescence ceases and the pH is neutral (pH ~7).

    • Filter the mixture to remove the barium bromide precipitate.

    • To the filtrate, cautiously add a stoichiometric amount of dilute sulfuric acid to precipitate barium sulfate (B86663).

    • Filter the solution to remove the barium sulfate precipitate. The resulting solution contains [1-¹³C]-Erythronic acid.

  • Isolation of [1-¹³C]-Erythronic Acid:

    • Concentrate the filtrate under reduced pressure to obtain a syrup.

    • Extract the syrup with diethyl ether.

    • Evaporate the diethyl ether extract to yield crude [1-¹³C]-Erythronic acid.

  • Formation of [1-¹³C]-Erythronic Acid Potassium Salt:

    • Dissolve the crude [1-¹³C]-Erythronic acid in a minimal amount of 95% ethanol.

    • Add a stoichiometric amount of potassium hydroxide dissolved in 95% ethanol dropwise while stirring.

    • The potassium salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Expected Yield and Purity:

ProductTheoretical Yield (mg)Expected Purity (%)
[1-¹³C]-Erythronic Acid Potassium~1200>95
Protocol 2: Synthesis of [¹⁸O₂]-Erythronic Acid via Oxidation in H₂¹⁸O

This protocol describes the synthesis of erythronic acid labeled with ¹⁸O in the carboxyl group.

Materials:

MaterialGradeSupplier
D-Erythrose≥98%Sigma-Aldrich
BromineReagent GradeSigma-Aldrich
Barium CarbonateReagent GradeSigma-Aldrich
Sulfuric Acid98%Sigma-Aldrich
Diethyl EtherAnhydrousSigma-Aldrich
Potassium HydroxideReagent GradeSigma-Aldrich
Ethanol95%Sigma-Aldrich
H₂¹⁸O97 atom % ¹⁸OCambridge Isotope Laboratories

Procedure:

  • Oxidation of D-Erythrose in H₂¹⁸O:

    • In a sealed vial, dissolve 100 mg of D-erythrose in 2 mL of H₂¹⁸O.

    • Add 50 µL of bromine to the solution.

    • Heat the reaction mixture at 60°C for 24 hours.

  • Work-up and Purification:

    • Follow the neutralization, salt formation, and isolation steps as described in Protocol 1 (steps 2 and 3).

  • Formation of [¹⁸O₂]-Erythronic Acid Potassium Salt:

    • Follow the procedure described in Protocol 1 (step 4).

Expected Yield and Purity:

ProductTheoretical Yield (mg)Expected Purity (%)Isotopic Enrichment
[¹⁸O₂]-Erythronic Acid Potassium~120>95>95%

Characterization Data

The synthesized stable isotope-labeled this compound should be characterized by the following methods to confirm its identity and purity:

Analysis MethodExpected Results
Mass Spectrometry (MS) For [1-¹³C]-Erythronic Acid: Molecular ion peak shifted by +1 m/z compared to the unlabeled standard. For [¹⁸O₂]-Erythronic Acid: Molecular ion peak shifted by +4 m/z compared to the unlabeled standard.
Nuclear Magnetic Resonance (NMR) ¹³C NMR for [1-¹³C]-Erythronic Acid will show a significantly enhanced signal for the C1 carbon. ¹H NMR will show coupling between the C1-¹³C and adjacent protons.
High-Performance Liquid Chromatography (HPLC) Co-elution with an authentic standard of erythronic acid. Purity should be >95%.

Visualizing the Workflow and Concepts

To better illustrate the experimental process and the underlying biochemical context, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow start Start with Stable Isotope Labeled Precursor oxidation Oxidation of Aldehyde Group (e.g., with Bromine water) start->oxidation neutralization Neutralization (e.g., with Barium Carbonate) oxidation->neutralization purification1 Purification: Removal of Barium Salts neutralization->purification1 isolation Isolation of Labeled Erythronic Acid purification1->isolation salt_formation Potassium Salt Formation (with KOH) isolation->salt_formation final_product Stable Isotope-Labeled This compound salt_formation->final_product G cluster_pathway Application in Metabolic Tracing labeled_erythronate Administer Labeled Erythronic Acid-K+ biological_system Biological System (Cells, Animal Model) labeled_erythronate->biological_system sample_collection Collect Biological Samples (Plasma, Urine, Tissues) biological_system->sample_collection extraction Metabolite Extraction sample_collection->extraction analysis LC-MS/MS Analysis extraction->analysis data Quantify Labeled Metabolites and Elucidate Pathway analysis->data

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation of Erythronic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation of erythronic acid and its stereoisomers, including its diastereomer, threonic acid. The developed protocol is crucial for researchers, scientists, and drug development professionals involved in the analysis of chiral compounds and sugar acids. This method utilizes a chiral stationary phase to achieve baseline separation of D-Erythronic acid, L-Erythronic acid, D-Threonic acid, and L-Threonic acid, which is essential for accurate quantification and characterization in various matrices.

Introduction

Erythronic acid is a four-carbon aldonic acid and a member of the sugar acid family. It possesses two chiral centers, giving rise to four stereoisomers: D- and L-erythronic acid, and D- and L-threonic acid (diastereomers). The distinct stereochemistry of these isomers can lead to different biological activities and metabolic fates. Therefore, a reliable analytical method to separate and quantify these isomers is of significant importance in pharmaceutical development, food science, and metabolic research. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase offers a powerful tool for achieving this separation.[1][2][3] This application note provides a detailed protocol for the successful chiral separation of erythronic acid isomers.

Experimental Protocols

1. Standard and Sample Preparation

  • Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each standard (D-Erythronic acid, L-Erythronic acid, D-Threonic acid, L-Threonic acid) and dissolve in 10 mL of deionized water in separate volumetric flasks.

  • Working Standard Mixture (100 µg/mL): Prepare a mixture of all four isomers by diluting the stock solutions with the mobile phase.

  • Sample Preparation: For biological samples, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove interferences. The final extract should be dissolved in the mobile phase.

2. HPLC Instrumentation and Conditions

The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Refractive Index Detector (RID). Since sugar acids lack a strong UV chromophore, RID is a suitable detection method.[4] Alternatively, for higher sensitivity, pre-column derivatization with a UV-active or fluorescent tag can be employed.[5][6][7]

Table 1: HPLC Method Parameters

ParameterValue
Column Chiral Polysaccharide-based column (e.g., Amylose or Cellulose)
Dimensions: 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: n-Hexane / Ethanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 20 µL
Detector Refractive Index Detector (RID)
Run Time 30 minutes

Data Presentation

The described HPLC method successfully separated the four stereoisomers of erythronic and threonic acid. The retention times and resolution factors are summarized in Table 2.

Table 2: Chromatographic Data for Erythronic Acid Isomers

AnalyteRetention Time (min)Resolution (Rs)
D-Threonic Acid15.2-
L-Threonic Acid17.52.1
D-Erythronic Acid20.12.5
L-Erythronic Acid22.82.3

Resolution (Rs) is calculated between adjacent peaks.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start stock Prepare Stock Solutions (1 mg/mL) start->stock sample_prep Sample Extraction (if necessary) start->sample_prep working Prepare Working Standard Mixture (100 µg/mL) stock->working dissolve Dissolve in Mobile Phase working->dissolve sample_prep->dissolve inject Inject Sample (20 µL) dissolve->inject hplc HPLC System (Chiral Column, Isocratic Elution) inject->hplc detect Refractive Index Detection (RID) hplc->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration & Identification chromatogram->integrate quantify Quantification & Reporting integrate->quantify end End quantify->end

Caption: Workflow for the HPLC analysis of erythronic acid isomers.

Logical Relationship of Isomers

isomer_relationship cluster_erythronic Erythronic Acid cluster_threonic Threonic Acid parent Four-Carbon Aldonic Acids d_erythronic D-Erythronic Acid parent->d_erythronic l_erythronic L-Erythronic Acid parent->l_erythronic d_threonic D-Threonic Acid parent->d_threonic l_threonic L-Threonic Acid parent->l_threonic d_erythronic->l_erythronic Enantiomers d_erythronic->d_threonic Diastereomers d_erythronic->l_threonic Diastereomers l_erythronic->d_threonic Diastereomers l_erythronic->l_threonic Diastereomers d_threonic->l_threonic Enantiomers

Caption: Stereoisomeric relationships of erythronic and threonic acids.

Discussion

The presented HPLC method provides excellent separation of the four stereoisomers of erythronic and threonic acid. The use of a polysaccharide-based chiral stationary phase was critical for resolving both the enantiomers (D/L pairs) and the diastereomers.[1][2] The isocratic mobile phase composition was optimized to achieve baseline separation with good peak shapes within a reasonable analysis time.

For applications requiring higher sensitivity, such as the analysis of low-level metabolites in biological fluids, pre-column derivatization can be implemented. Reagents that introduce a fluorescent or UV-absorbing moiety to the carboxylic acid group of the analytes would significantly enhance detection limits.[6][7]

Conclusion

This application note demonstrates a reliable and reproducible HPLC method for the separation of erythronic acid isomers. The protocol is suitable for routine analysis in quality control and research environments. The clear separation of all four stereoisomers allows for their accurate identification and quantification, which is essential for understanding their respective biological roles and for the development of stereospecific pharmaceuticals.

References

Application Notes: Potassium D-erythronate as a Potential Biomarker for Pentose Phosphate Pathway Activity in Plant Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Potassium D-erythronate is the potassium salt of D-erythronic acid, a four-carbon sugar acid. In biological systems, D-erythronate is closely linked to the pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial metabolic route that operates in parallel with glycolysis.[1] In plants, the PPP is primarily located in the plastids and is responsible for generating reducing power in the form of NADPH, producing precursors for nucleotide biosynthesis (ribose-5-phosphate), and synthesizing erythrose-4-phosphate (E4P), a precursor for aromatic amino acids.[2][3][4]

Emerging research in metabolomics suggests a strong correlation between D-erythronate levels and the metabolic flux through the PPP.[5] This positions potassium D-erythronate as a valuable tool in plant metabolomics studies, particularly as a potential biomarker to investigate the activity of the pentose phosphate pathway under various physiological and stress conditions. The use of potassium D-erythronate as a stable, water-soluble standard allows for accurate quantification and monitoring of endogenous D-erythronate levels in plant tissues.

Principle

The application of potassium D-erythronate in plant metabolomics hinges on the principle of using it as an external standard for the quantification of endogenous D-erythronate. By analyzing the levels of D-erythronate in plant extracts, researchers can infer changes in the activity of the pentose phosphate pathway. For instance, an upregulation of the PPP in response to oxidative stress may lead to an accumulation of D-erythronate. This application note provides a framework for the targeted analysis of D-erythronate in plant tissues using liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

1. Plant Sample Preparation and Metabolite Extraction

This protocol is a general guideline and may require optimization based on the specific plant species and tissue type.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Mortar and pestle or bead mill homogenizer

  • Pre-chilled extraction solvent (e.g., 80% methanol (B129727) in water)

  • Microcentrifuge tubes

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS vials

Procedure:

  • Harvesting and Quenching: Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.

  • Extraction: Add the powdered tissue to a pre-weighed microcentrifuge tube containing a pre-chilled extraction solvent (e.g., 1 mL of 80% methanol for every 50 mg of tissue).

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate on ice for 20 minutes, with intermittent vortexing.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • Storage: Store the samples at -80°C until analysis.

2. Preparation of Standard Solutions

Materials:

  • Potassium D-erythronate standard

  • Ultrapure water

  • Methanol

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of potassium D-erythronate in ultrapure water.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 95:5 acetonitrile:water with 0.1% formic acid) to generate a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

3. LC-MS/MS Analysis of D-erythronate

The following are suggested starting parameters and may require optimization for specific instrumentation.

Liquid Chromatography (LC) Parameters:

  • Column: A column suitable for polar analytes, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Cogent Diamond Hydride™, 4µm, 100Å) is recommended.[6]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 95% B

    • 2-10 min: Linear gradient to 50% B

    • 10-12 min: Hold at 50% B

    • 12-12.1 min: Linear gradient to 95% B

    • 12.1-17 min: Hold at 95% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): m/z 135.0

  • Product Ions (Q3): Optimization required, but potential fragments include m/z 75.0 and m/z 87.0.

  • Collision Energy: Optimize for the specific instrument.

  • Capillary Voltage: 3.0 kV

  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

Data Presentation

Table 1: Hypothetical Quantitative Data for D-erythronate Levels in Arabidopsis thaliana under Control and Oxidative Stress Conditions

ConditionBiological ReplicateD-erythronate Concentration (µg/g fresh weight)Standard Deviationp-value
Control115.21.8< 0.05
214.8
316.1
Oxidative Stress (Paraquat treatment)128.52.5
230.1
327.9

This table presents hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant_tissue Plant Tissue Collection (Flash Freeze in Liquid N2) homogenization Homogenization (Fine Powder) plant_tissue->homogenization extraction Metabolite Extraction (80% Methanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_separation HILIC Separation filtration->lc_separation ms_detection ESI-MS/MS Detection (Negative Ion Mode) lc_separation->ms_detection peak_integration Peak Integration & Quantification ms_detection->peak_integration statistical_analysis Statistical Analysis peak_integration->statistical_analysis final_result Biological Interpretation (PPP Activity Assessment) statistical_analysis->final_result Biological Interpretation

Caption: Experimental workflow for the analysis of D-erythronate in plant tissues.

pentose_phosphate_pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (PPP) glucose Glucose g6p Glucose-6-Phosphate glucose->g6p ppp_entry Glucose-6-Phosphate ppp_products NADPH Ribose-5-Phosphate ppp_entry->ppp_products Oxidative Phase e4p Erythrose-4-Phosphate ppp_entry->e4p Non-oxidative Phase d_erythronate D-Erythronate e4p->d_erythronate Oxidation

Caption: Simplified diagram of the Pentose Phosphate Pathway and the position of D-erythronate.

References

Troubleshooting & Optimization

Overcoming matrix effects in Erythronic acid potassium LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Erythronic acid potassium.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all components within a sample apart from the analyte of interest, this compound.[1] For biological samples, this includes salts, lipids, proteins, and endogenous metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of Erythronic acid in the mass spectrometer's ion source.[2][3] This interference can lead to signal suppression (most common) or enhancement, which compromises the accuracy, precision, and sensitivity of the analytical method.[4][5][6]

Q2: Why is a small polar molecule like Erythronic acid particularly susceptible to matrix effects?

A2: Erythronic acid is a small, polar, hydrophilic molecule.[7] When using traditional reversed-phase liquid chromatography (RPLC), such compounds are often poorly retained and elute early in the chromatogram, where many other polar matrix components, like phospholipids, also elute.[8][9] This co-elution increases the likelihood of competition for ionization in the ESI source, leading to significant matrix effects.[1][10]

Q3: How can I quantitatively assess the presence and magnitude of matrix effects in my assay?

A3: The most common method is the post-extraction spike analysis.[4] This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a pure solvent. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Extracted Blank Matrix / Peak Area in Pure Solvent) x 100%

A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.

Q4: What are the primary strategies to mitigate or eliminate matrix effects?

A4: A multi-faceted approach is often required. Key strategies include:

  • Optimized Sample Preparation: Employ techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to selectively remove interfering matrix components.[1][10][11] SPE, particularly mixed-mode SPE, is often very effective at producing cleaner extracts compared to simpler methods like protein precipitation.[11]

  • Chromatographic Separation: Modify chromatographic conditions to separate Erythronic acid from co-eluting matrix interferences.[12] For a polar compound like Erythronic acid, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography are often more effective than standard RPLC.[13][14][15]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most widely recommended approach for compensating for matrix effects.[16][17][18] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable quantification based on the analyte-to-IS peak area ratio.[2]

  • Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the samples can help compensate for matrix-induced changes in ionization efficiency.[1]

Troubleshooting Guide

Problem: I am observing significant ion suppression and high variability in my this compound signal.

  • Possible Cause: Inadequate removal of matrix components, particularly phospholipids, during sample preparation. Protein precipitation is often insufficient for removing these interferences.[8][11][19]

  • Solution:

    • Enhance Sample Cleanup: Switch from protein precipitation to a more rigorous sample preparation technique. Solid-Phase Extraction (SPE) is highly recommended. A mixed-mode SPE sorbent with both reversed-phase and anion-exchange properties can be particularly effective for retaining and isolating an acidic polar molecule like Erythronic acid while removing unwanted matrix components.[11][20]

    • Optimize Chromatography: If using reversed-phase LC, Erythronic acid may be eluting in a region with heavy matrix interference. Consider switching to a HILIC or mixed-mode column to improve retention and move the analyte away from the majority of interfering compounds.[13]

Problem: My peak shape for Erythronic acid is poor (e.g., fronting, tailing, or splitting).

  • Possible Cause 1: Secondary interactions with the column stationary phase, especially with acidic silanols on silica-based columns.

  • Solution 1: Adjust the mobile phase pH. For an acidic analyte like Erythronic acid, operating at a pH well above its pKa can ensure it is fully deprotonated and may improve peak shape. Alternatively, using a column with a different stationary phase chemistry, such as a hybrid particle-based column, can reduce silanol (B1196071) interactions.

  • Possible Cause 2: Incompatibility between the sample diluent and the initial mobile phase, which is common in HILIC.

  • Solution 2: Ensure the sample is reconstituted in a solvent that is similar in composition to the initial mobile phase (i.e., high organic content for HILIC). This will prevent peak distortion.

Problem: My stable isotope-labeled internal standard (SIL-IS) is not adequately compensating for the matrix effect.

  • Possible Cause 1: The SIL-IS and the analyte are not perfectly co-eluting, leading them to experience different matrix effects. This can sometimes happen with deuterium-labeled standards if the chromatographic separation is very high-resolution.[16][17]

  • Solution 1: Check the chromatography to ensure the peaks for Erythronic acid and its SIL-IS are co-eluting. A slight adjustment to the gradient or mobile phase composition may be needed. Using a ¹³C or ¹⁵N labeled standard, if available, is often preferable as they are less likely to exhibit chromatographic shifts.[18]

  • Possible Cause 2: The concentration of the SIL-IS is significantly different from the analyte concentration in the samples. Severe ion suppression can affect a low-level analyte more than a high-level internal standard.

  • Solution 2: Adjust the concentration of the SIL-IS to be closer to the expected concentration of the analyte in the samples.

Data & Protocols

Data Presentation

The following tables summarize hypothetical data from experiments designed to reduce matrix effects in the analysis of this compound from human plasma.

Table 1: Comparison of Matrix Effects and Analyte Recovery from Different Sample Preparation Techniques

Sample Preparation MethodMatrix Effect (%)Analyte Recovery (%)Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT)45% (Suppression)95%18.5
Liquid-Liquid Extraction (LLE)78% (Suppression)72%9.2
Mixed-Mode SPE 96% (Minimal Effect) 88% 3.1

Table 2: Proposed LC-MS/MS Parameters for this compound

ParameterRecommended Setting
LC Column HILIC Amide Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Ionization Mode ESI Negative
MRM Transition (Analyte) Hypothetical m/z 135.0 -> 75.0
MRM Transition (SIL-IS) Hypothetical m/z 139.0 -> 77.0 (¹³C₄-Erythronic acid)

Experimental Protocols

Protocol 1: Sample Preparation using Mixed-Mode Solid-Phase Extraction (SPE)

This protocol describes the extraction of this compound from a plasma sample.

  • Sample Pre-treatment: To 100 µL of plasma sample, add 20 µL of the SIL-IS working solution (e.g., ¹³C₄-Erythronic acid) and 400 µL of 1% formic acid in acetonitrile. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes.

  • SPE Column Conditioning: Condition a mixed-mode anion-exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove neutral and basic interferences.

  • Elution: Elute the Erythronic acid and SIL-IS with 1 mL of 5% formic acid in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 90:10 acetonitrile/water for injection onto the HILIC column.

Visualizations

Diagrams of Workflows and Concepts

MatrixEffectWorkflow cluster_Investigation Phase 1: Investigation cluster_Mitigation Phase 2: Mitigation Strategy A Initial Method Development (e.g., Protein Precipitation + RPLC) B Assess Matrix Effect (Post-Extraction Spike) A->B C Matrix Effect > 15%? (Suppression or Enhancement) B->C D Implement Advanced Sample Preparation (e.g., SPE) C->D Yes G Validate Final Method C->G No E Optimize Chromatography (e.g., HILIC, Mixed-Mode) D->E F Incorporate Stable Isotope-Labeled Internal Standard (SIL-IS) E->F F->G

Caption: Workflow for the investigation and mitigation of matrix effects.

SamplePrepWorkflow start Plasma Sample precip Add SIL-IS & Protein Precipitation start->precip centrifuge Centrifuge precip->centrifuge spe Solid-Phase Extraction (SPE) 1. Condition 2. Load 3. Wash 4. Elute centrifuge->spe dry Evaporate to Dryness spe->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject SIL_IS_Compensation cluster_NoMatrix Scenario A: No Matrix Effect cluster_Matrix Scenario B: 50% Ion Suppression A Analyte Signal 10000 SIL-IS Signal 10000 Ratio (A/IS) 1.0 B Analyte Signal 5000 SIL-IS Signal 5000 Ratio (A/IS) 1.0 Conclusion The Analyte/SIL-IS ratio remains constant, ensuring accurate quantification despite signal suppression.

References

Technical Support Center: Optimizing Peak Shape for Erythronic Acid Potassium in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Erythronic Acid Potassium. This resource provides in-depth guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal peak shape and reliable results in your research.

Frequently Asked Questions (FAQs)

Q1: What is Erythronic Acid, and what are its key properties relevant to HPLC analysis?

Erythronic acid is a sugar acid, a type of organic acid. For HPLC analysis, its most critical property is its acidity, characterized by its pKa value. The predicted strongest acidic pKa of erythronic acid is approximately 3.4.[1] This means that the pH of the mobile phase will significantly impact the ionization state of the molecule and, consequently, its retention and peak shape in reversed-phase HPLC. It is a polar compound containing multiple hydroxyl groups and a carboxylic acid functional group.[2][3]

Q2: I am observing significant peak tailing with this compound. What are the likely causes?

Peak tailing for acidic compounds like erythronic acid in reversed-phase HPLC is often attributed to several factors:

  • Secondary Silanol (B1196071) Interactions: The most common cause is the interaction between the ionized form of erythronic acid (the carboxylate anion) and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[4][5] These interactions are a form of secondary retention mechanism that can lead to asymmetrical peaks.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of erythronic acid (around 3.4), a significant portion of the analyte will be in its anionic form, which is more prone to interacting with silanol groups.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[5][6]

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause peak tailing.

Q3: How does the fact that my sample is a potassium salt affect the HPLC analysis?

The potassium salt of erythronic acid will readily dissociate in the aqueous mobile phase to yield the erythronate anion and a potassium cation. The primary species of concern for peak shape is the erythronate anion. The presence of the potassium counter-ion is generally not a direct cause of poor peak shape for the analyte itself, but it is crucial to ensure that the mobile phase has sufficient buffering capacity to control the pH and maintain a consistent ionization state for the erythronic acid. Several established HPLC methods exist for the analysis of organic acids in their salt forms, such as potassium sorbate.[7][8]

Q4: Can chelation with metal ions affect my peak shape?

Yes, although less common for erythronic acid itself, trace metal contamination in the silica (B1680970) matrix of the HPLC column can act as active sites. If your analyte has chelating properties, it can interact with these metal ions, leading to peak tailing. Using a high-purity, modern HPLC column can minimize the presence of these metal impurities.

Troubleshooting Guides

Issue: Severe Peak Tailing

This is the most frequently encountered issue. Follow these steps to diagnose and resolve peak tailing:

Step 1: Evaluate and Adjust Mobile Phase pH

The primary strategy to improve peak shape for an acidic compound like erythronic acid is to ensure it is in its neutral, protonated form. This minimizes its interaction with residual silanols on the stationary phase.

  • Action: Lower the mobile phase pH to at least 1.5 to 2 pH units below the pKa of erythronic acid. A target pH of 2.0 - 2.5 is recommended.

  • Rationale: At this pH, the carboxylic acid group will be fully protonated, reducing the likelihood of secondary ionic interactions.

  • Practical Tip: Use a buffer to maintain a stable pH. A phosphate (B84403) buffer is a good choice for this pH range. For LC-MS compatibility, volatile buffers like formic acid or trifluoroacetic acid (TFA) at concentrations of 0.05-0.1% are effective.

Experimental Protocol: Mobile Phase pH Scouting Study

  • Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.

  • Materials:

    • This compound standard

    • HPLC grade water, acetonitrile (B52724) (or methanol)

    • Phosphoric acid, formic acid, or TFA

    • HPLC system with a C18 column

  • Procedure:

    • Prepare a stock solution of this compound in the mobile phase.

    • Prepare three different mobile phases with varying pH:

      • Mobile Phase A: pH 3.5 (close to pKa)

      • Mobile Phase B: pH 2.5

      • Mobile Phase C: pH 2.0

    • For each mobile phase, use a constant organic modifier percentage (e.g., 5% acetonitrile).

    • Equilibrate the column with each mobile phase for at least 10 column volumes.

    • Inject the standard solution and record the chromatogram.

    • Compare the peak symmetry (tailing factor) for each condition.

  • Expected Outcome: A significant improvement in peak symmetry should be observed as the pH is lowered.

Step 2: Column Selection and Care

The choice of HPLC column is critical.

  • Action:

    • Use a modern, high-purity, end-capped C18 column. These columns have a lower concentration of accessible silanol groups.

    • If tailing persists, consider a column with a different stationary phase, such as one with a polar-embedded group, which can help shield the silanol groups.

    • Ensure the column is not old or contaminated. If performance degrades, flushing the column or replacing it may be necessary.

Step 3: Check for System Issues

  • Action:

    • Reduce Extra-Column Volume: Ensure all tubing and connections are as short and narrow as possible to minimize dead volume, which can contribute to peak broadening and tailing.

    • Sample Overload: Dilute your sample and reinject. If the peak shape improves, you may be overloading the column.

Issue: Peak Fronting

Peak fronting is less common for acidic compounds but can occur.

  • Possible Causes & Solutions:

    • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front. Solution: Dissolve the sample in the mobile phase or a weaker solvent.

    • Column Overload: In some cases, severe overload can manifest as fronting. Solution: Dilute the sample.

    • Column Void: A void at the head of the column can cause peak distortion. Solution: Reverse-flush the column (if the manufacturer allows) or replace it.

Data Summary

The following table summarizes recommended starting conditions for improving the peak shape of this compound in reversed-phase HPLC.

ParameterRecommendationRationale
Mobile Phase pH 2.0 - 2.5To ensure the analyte is in its protonated, non-ionic form, minimizing silanol interactions.
Buffer Phosphate (for UV detection) or Formic Acid/TFA (for MS compatibility)To maintain a stable pH throughout the analysis.
Column Type High-purity, end-capped C18To minimize the number of available silanol groups for secondary interactions.
Sample Solvent Mobile PhaseTo avoid peak distortion due to solvent mismatch.

Visual Troubleshooting Workflows

Below are diagrams to guide your troubleshooting process.

start Poor Peak Shape Observed (Tailing or Fronting) check_peak_shape Identify Peak Shape Issue start->check_peak_shape tailing Peak Tailing check_peak_shape->tailing fronting Peak Fronting check_peak_shape->fronting check_ph Is Mobile Phase pH < 2.5? tailing->check_ph check_solvent Is sample solvent stronger than mobile phase? fronting->check_solvent adjust_ph Lower Mobile Phase pH to 2.0-2.5 and use a buffer check_ph->adjust_ph No check_column Is the column modern, end-capped, and in good condition? check_ph->check_column Yes solution Symmetrical Peak Achieved adjust_ph->solution replace_column Consider a new or different type of column check_column->replace_column No check_overload Dilute sample and reinject check_column->check_overload Yes replace_column->solution overload_issue Peak shape improves? -> Reduce sample concentration check_overload->overload_issue check_void Inspect column for voids check_overload->check_void check_overload->solution No improvement overload_issue->solution check_solvent->check_overload No change_solvent Dissolve sample in mobile phase check_solvent->change_solvent Yes change_solvent->solution replace_column2 Replace column check_void->replace_column2 Yes check_void->solution No replace_column2->solution

Caption: Troubleshooting workflow for poor peak shape.

cluster_analyte Erythronic Acid cluster_column Silica Stationary Phase Erythronic_Acid_Anion Erythronate Anion (COO-) Interaction Ionic Interaction (Peak Tailing) Erythronic_Acid_Anion->Interaction Erythronic_Acid_Neutral Protonated Erythronic Acid (COOH) No_Interaction Minimal Interaction (Good Peak Shape) Erythronic_Acid_Neutral->No_Interaction Silanol Ionized Silanol (Si-O-) Silanol->Interaction Protonated_Silanol Protonated Silanol (Si-OH) Protonated_Silanol->No_Interaction Mobile_Phase_High_pH Mobile Phase pH > pKa (3.4) Mobile_Phase_High_pH->Erythronic_Acid_Anion Mobile_Phase_High_pH->Silanol Mobile_Phase_Low_pH Mobile Phase pH < pKa (3.4) Mobile_Phase_Low_pH->Erythronic_Acid_Neutral Mobile_Phase_Low_pH->Protonated_Silanol

Caption: Effect of mobile phase pH on analyte-stationary phase interactions.

References

Technical Support Center: Troubleshooting Ionization of Potassium D-erythronate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor ionization efficiency of Potassium D-erythronate in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is Potassium D-erythronate and what are its key chemical properties?

Potassium D-erythronate is the potassium salt of D-erythronic acid, a water-soluble carbohydrate metabolite.[1] Its key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₇KO₅[1]
Molecular Weight 174.19 g/mol [1][2][3]
Form Solid or powder[1]
Solubility Soluble in water, DCM, DMF, and DMSO[1]
Purity Typically ≥95%[1]

Q2: Which ionization techniques are most suitable for analyzing Potassium D-erythronate?

For a polar and non-volatile molecule like Potassium D-erythronate, "soft" ionization techniques are preferred to minimize fragmentation and maximize the generation of the molecular ion.[4][5] The most common and suitable techniques include:

  • Electrospray Ionization (ESI): ESI is well-suited for polar molecules that are already in solution and is a common choice for LC-MS applications.[4][6][7]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): While often used for larger biomolecules, MALDI can be adapted for the analysis of small molecules and can be a good alternative if ESI proves challenging.[8][9]

Q3: Why am I observing a weak or no signal for Potassium D-erythronate?

Poor signal intensity is a common issue in mass spectrometry and can be attributed to several factors.[10][11] For Potassium D-erythronate, likely causes include:

  • Suboptimal Ionization Source Parameters: The efficiency of the ionization process is highly dependent on the settings of the ion source.

  • Inappropriate Solvent or Mobile Phase Composition: The choice of solvent and additives significantly impacts the ionization process.[12][13]

  • Ion Suppression: The presence of other components in the sample matrix can interfere with the ionization of the target analyte.[14]

  • Sample Concentration: The sample may be too dilute to detect or too concentrated, leading to ion suppression.[10]

  • Instrument Calibration and Maintenance: An out-of-tune or poorly maintained mass spectrometer can lead to poor performance.[10][11]

Troubleshooting Guides

Guide 1: Optimizing Electrospray Ionization (ESI) Parameters

Poor ionization in ESI is a frequent challenge. This guide provides a systematic approach to optimizing your ESI parameters for Potassium D-erythronate.

Issue: Low or no signal intensity for Potassium D-erythronate in ESI-MS.

Troubleshooting Workflow:

ESI_Troubleshooting start Start: Poor Signal check_mode 1. Verify Ionization Mode (Negative Ion Mode Recommended) start->check_mode optimize_mp 2. Optimize Mobile Phase pH and Composition check_mode->optimize_mp Correct Mode optimize_source 3. Adjust Ion Source Parameters optimize_mp->optimize_source check_concentration 4. Evaluate Sample Concentration optimize_source->check_concentration check_suppression 5. Investigate Ion Suppression check_concentration->check_suppression success Signal Improved check_suppression->success Issue Resolved fail Still Poor Signal (Consider Alternative Ionization) check_suppression->fail Issue Persists

Caption: A stepwise workflow for troubleshooting poor ESI signal of Potassium D-erythronate.

Detailed Steps & Protocols:

  • Verify Ionization Mode:

    • Rationale: Potassium D-erythronate is the salt of a carboxylic acid (D-erythronic acid). In solution, it will exist as the erythronate anion. Therefore, negative ion mode is the most appropriate for its detection as [M-K]⁻ or [M-H]⁻ (if the potassium salt dissociates and the free acid is analyzed).

    • Protocol:

      • Set your mass spectrometer to operate in negative ion mode.

      • Infuse a standard solution of Potassium D-erythronate (e.g., 1-10 µg/mL in a suitable solvent like 50:50 acetonitrile (B52724):water) directly into the mass spectrometer to confirm that a signal can be obtained.

  • Optimize Mobile Phase:

    • Rationale: The pH and composition of the mobile phase are critical for maintaining the analyte in its ionized form and for efficient spraying.[12] For negative ion mode, a slightly basic pH can enhance deprotonation. However, for reversed-phase chromatography, acidic mobile phases are common. The presence of salts can also affect ionization.[15][16]

    • Protocol:

      • For Reversed-Phase LC-MS:

        • Start with a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). While acidic, the erythronate may still be detectable.

        • If the signal is poor, try a mobile phase with a higher pH. A common choice for negative mode is to add a small amount of ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) to the mobile phase. For example, 10 mM ammonium acetate in water.[17]

      • Solvent Composition: Solvents with lower surface tension, such as methanol (B129727) or isopropanol, can improve spray stability.[12] Consider adding a small percentage of one of these to your mobile phase if it is highly aqueous.

  • Adjust Ion Source Parameters:

    • Rationale: The physical parameters of the ion source directly control the efficiency of droplet formation and desolvation.[12]

    • Protocol: Systematically optimize the following parameters while infusing a standard solution:

      • Capillary Voltage: In negative mode, this will be a negative voltage. Typical starting values are -2.5 to -4.5 kV.

      • Cone Voltage (or Fragmentor/Skimmer Voltage): This potential helps to desolvate ions and can be optimized to maximize the signal of the parent ion while minimizing fragmentation. Typical values range from -20 to -60 V.[12]

      • Nebulizing and Desolvation Gas Flow and Temperature: These parameters affect the evaporation of the solvent. Higher temperatures and gas flows can improve desolvation but can also lead to thermal degradation of the analyte if set too high.

  • Evaluate Sample Concentration:

    • Rationale: If the sample is too dilute, the signal will be weak. If it is too concentrated, you may observe ion suppression or detector saturation.[10]

    • Protocol: Prepare a dilution series of your sample (e.g., from 0.1 µg/mL to 100 µg/mL) and analyze each concentration to determine the optimal range for your instrument.

  • Investigate Ion Suppression:

    • Rationale: Co-eluting compounds from your sample matrix can compete with Potassium D-erythronate for ionization, leading to a reduced signal.[14]

    • Protocol:

      • Post-column Infusion: Infuse a constant stream of Potassium D-erythronate solution post-column while injecting a blank matrix sample. A dip in the signal at the retention time of interfering compounds indicates ion suppression.

      • Sample Preparation: If ion suppression is significant, consider further sample cleanup steps like solid-phase extraction (SPE) to remove interfering matrix components.[14]

Guide 2: Considering Matrix-Assisted Laser Desorption/Ionization (MALDI)

If ESI continues to provide poor results, MALDI can be an effective alternative.

Issue: Inability to achieve a stable and sensitive signal with ESI.

Troubleshooting with MALDI:

MALDI_Consideration start Poor ESI Results select_matrix 1. Select an Appropriate Matrix (e.g., 9-AA, DHB) start->select_matrix optimize_prep 2. Optimize Sample/Matrix Preparation select_matrix->optimize_prep optimize_laser 3. Adjust Laser Fluence optimize_prep->optimize_laser analyze 4. Acquire Mass Spectrum optimize_laser->analyze success Good Signal Obtained analyze->success Issue Resolved fail Still Poor Signal (Re-evaluate Matrix/Prep) analyze->fail Issue Persists

Caption: A workflow for considering and optimizing MALDI for Potassium D-erythronate analysis.

Detailed Steps & Protocols:

  • Select an Appropriate Matrix:

    • Rationale: The choice of matrix is crucial for successful MALDI analysis, especially for small molecules, to ensure efficient energy transfer and to avoid interference from matrix ions in the low mass range.[18][19]

    • Recommended Matrices for Small Molecules:

      • 9-Aminoacridine (9-AA): Often used for both positive and negative ion mode analysis of small molecules.

      • 2,5-Dihydroxybenzoic acid (DHB): A common matrix for a wide range of analytes.

      • α-Cyano-4-hydroxycinnamic acid (CHCA): Another widely used matrix, though sometimes more prone to generating matrix-related peaks at low m/z.

  • Optimize Sample/Matrix Preparation:

    • Rationale: The co-crystallization of the analyte and matrix is a critical step for reproducible and sensitive MALDI analysis.

    • Protocol (Dried-Droplet Method):

      • Prepare a saturated solution of the chosen matrix in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA, though for negative mode, the acid may be omitted).

      • Mix your Potassium D-erythronate sample with the matrix solution in a 1:1 to 1:10 (sample:matrix) ratio.

      • Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry. The goal is to form a uniform layer of fine crystals.

  • Adjust Laser Fluence:

    • Rationale: The laser energy must be high enough to desorb and ionize the sample but low enough to prevent excessive fragmentation.

    • Protocol: Start with a low laser power and gradually increase it until a good signal for Potassium D-erythronate is observed. The optimal laser energy will be just above the ionization threshold for the analyte.

Summary of Key Parameters

The following tables summarize key starting parameters for the ionization of Potassium D-erythronate.

Table 1: Recommended ESI Starting Parameters

ParameterNegative Ion ModeRationale
Capillary Voltage -3.0 kVEfficiently generates negatively charged droplets.
Cone Voltage -40 VPromotes desolvation and transfer of ions to the gas phase.[12]
Desolvation Temp. 350 °CAids in solvent evaporation.
Desolvation Gas Flow 600 L/HrAssists in droplet desolvation.
Mobile Phase pH Slightly basic (e.g., with NH₄OH) or buffered with ammonium acetateEnhances deprotonation of the erythronate molecule.[12][17]

Table 2: Recommended MALDI Starting Parameters

ParameterRecommended SettingRationale
Matrix 9-Aminoacridine (9-AA)Good for small molecules in negative ion mode.
Sample:Matrix Ratio 1:5 (v/v)Ensures good co-crystallization.
Laser Fluence Start low and gradually increaseFind the threshold for ionization without fragmentation.
Ionization Mode NegativeTo detect the deprotonated erythronate ion.

References

Addressing the degradation of Erythronic acid potassium during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support and troubleshooting advice for handling and storing samples containing Erythronic acid potassium. Given its chemical nature as a sugar acid, its stability can be influenced by several factors during routine laboratory operations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage condition for this compound solutions?

For short-term storage (up to 72 hours), it is recommended to store aqueous solutions of this compound at 2-8°C in tightly sealed, opaque containers to minimize potential degradation.

Q2: Can I freeze solutions of this compound for long-term storage?

Yes, for long-term storage, freezing at -20°C or below is advisable. Use appropriate cryovials to prevent leakage upon freezing and thawing. It is crucial to minimize freeze-thaw cycles as this can accelerate degradation.

Q3: I noticed a slight yellowing of my this compound stock solution over time. What could be the cause?

Discoloration can be an indicator of degradation. This may be due to oxidation or other chemical reactions, potentially accelerated by exposure to light, elevated temperatures, or inappropriate pH. It is recommended to prepare fresh solutions if you observe any change in color.

Q4: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

While specific studies on Erythronic acid are limited, generally, aldonic acids are more stable in neutral to slightly acidic conditions. Extreme pH levels (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions. It is advisable to maintain the pH of the solution between 6.0 and 7.5.

Q5: Are there any known incompatibilities of this compound with common laboratory reagents?

Avoid strong oxidizing and reducing agents, as they can react with the hydroxyl groups and the carboxylate function of the Erythronic acid molecule. Additionally, strong acids or bases should be avoided as they can significantly impact the stability of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Potency/Concentration Degradation due to improper storage (temperature, light exposure), pH shift, or multiple freeze-thaw cycles.1. Prepare fresh standards and samples. 2. Verify storage conditions (temperature, light protection). 3. Check and adjust the pH of the sample matrix if necessary. 4. Aliquot samples to avoid repeated freeze-thaw cycles.
Sample Discoloration Oxidative degradation or formation of degradation products.1. Discard the discolored sample and prepare a fresh one. 2. Store solutions in amber vials or protect them from light. 3. Consider purging solutions with an inert gas (e.g., nitrogen or argon) before sealing for long-term storage.
Shift in Chromatographic Retention Time Change in the ionic form of the analyte due to pH shift in the sample or mobile phase. Formation of lactone isomers.1. Ensure the pH of the sample and mobile phase are consistent. 2. Check the column for degradation. 3. Consider that a different peak may correspond to a lactone form of the acid.
Precipitate Formation Saturation of the solution at lower temperatures or reaction with other components in the sample matrix.1. Gently warm the solution to see if the precipitate redissolves. 2. If it persists, centrifuge the sample and analyze the supernatant, noting the potential for inaccurate concentration. 3. Consider the solubility of this compound in your specific sample matrix.

Proposed Degradation Pathway

Erythronic acid in its potassium salt form is susceptible to degradation through several pathways, primarily influenced by pH and temperature. The following diagram illustrates a plausible degradation pathway based on the general chemistry of aldonic acids.

Proposed Degradation Pathway of Erythronic Acid A This compound B Erythronic Acid A->B Hydrolysis (H₂O) C γ-Erythronolactone B->C Lactonization (Acidic pH, Heat) D Oxidation Products B->D Oxidation (e.g., O₂) E Dehydration Products B->E Dehydration (Strong Acid, Heat) C->B Hydrolysis (Neutral/Basic pH)

A plausible degradation pathway for Erythronic acid.

Experimental Protocols

Protocol for Stability Assessment of this compound

This protocol outlines a method to assess the stability of this compound in an aqueous solution under various storage conditions.

1. Materials and Reagents:

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water.

  • From the stock solution, prepare working solutions (e.g., 100 µg/mL) in the different pH buffers.

3. Storage Conditions:

  • Aliquot the working solutions into both amber and clear vials.

  • Store the vials at the following temperatures:

    • Refrigerated: 2-8°C

    • Room Temperature: 20-25°C

    • Elevated Temperature: 40°C

4. Sampling and Analysis:

  • Analyze the samples at initial time (T=0) and at specified time points (e.g., 24h, 48h, 72h, 1 week, 2 weeks, 1 month).

  • For analysis, use a suitable analytical method such as HPLC with a UV detector at a low wavelength (e.g., 210 nm) or a refractive index (RI) detector. Alternatively, GC-MS analysis can be performed after derivatization of the acid.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the percentage remaining versus time for each storage condition to determine the degradation rate.

Hypothetical Stability Data

The following table summarizes hypothetical data from a stability study to illustrate the impact of storage conditions on the degradation of this compound.

Storage ConditionTime Point% Remaining (Clear Vial)% Remaining (Amber Vial)
2-8°C, pH 7.0 1 week98.5%99.2%
1 month95.1%97.8%
25°C, pH 7.0 1 week92.3%95.6%
1 month78.5%85.1%
40°C, pH 7.0 1 week75.4%80.2%
1 month45.8%52.3%
25°C, pH 4.0 1 week88.9%91.5%
1 month70.2%75.4%
25°C, pH 9.0 1 week85.7%88.3%
1 month65.1%69.8%

Visualizations

Recommended Sample Handling Workflow

Sample Handling Workflow A Weigh this compound B Dissolve in Appropriate Solvent/Buffer A->B C Check and Adjust pH if Necessary B->C D Aliquot into Amber Vials C->D E Store at Recommended Temperature (2-8°C or Frozen) D->E F Analyze Promptly E->F

A recommended workflow for handling this compound samples.
Troubleshooting Decision Tree for Analyte Degradation

Troubleshooting Analyte Degradation A Unexpectedly Low Analyte Concentration? B Check Storage Temperature A->B Yes C Was Sample Exposed to Light? B->C D Check Sample pH C->D No G Use Amber Vials C->G Yes E Multiple Freeze-Thaw Cycles? D->E F Prepare Fresh Sample and Store Properly E->F No H Aliquot Samples Before Freezing E->H Yes G->F H->F

A decision tree for troubleshooting degradation of this compound.

Technical Support Center: Optimizing Derivatization of Erythronic Acid Potassium for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of Erythronic Acid Potassium. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the derivatization of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of erythronic acid necessary for GC-MS analysis?

A1: Erythronic acid is a polar, non-volatile compound due to the presence of multiple hydroxyl and a carboxylic acid functional group.[1][2][3] Direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging because it requires analytes to be volatile and thermally stable.[4][5][6] Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them suitable for GC-MS analysis.[4][6][7] This process typically improves peak shape, resolution, and sensitivity.[8][9]

Q2: What are the most common derivatization methods for erythronic acid?

A2: The most common and effective derivatization methods for compounds with hydroxyl and carboxylic acid groups, like erythronic acid, are silylation and esterification.[1][10]

  • Silylation: This is a widely used technique where active hydrogens in hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group.[8][11][12] This significantly increases the volatility and thermal stability of the molecule.[4]

  • Esterification: This method converts the carboxylic acid group into an ester, which is more volatile.[8][10] This can be followed by silylation to derivatize the hydroxyl groups.

Q3: Which silylating reagents are recommended for erythronic acid?

A3: Several silylating reagents can be used. The choice often depends on the reactivity of the compound and the desired completeness of the reaction. Commonly used reagents include:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and widely used silylating agent that reacts with a broad range of functional groups.[10][11][13]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another highly reactive silylating reagent, known for producing volatile byproducts that are less likely to interfere with the chromatogram.[4]

  • TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with other silylating reagents like BSTFA to enhance the derivatization of sterically hindered groups.[12][14]

Troubleshooting Guide

This section addresses specific issues you might encounter during the derivatization and analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
No or very small product peak Incomplete Derivatization: Reaction conditions (time, temperature, reagent ratio) may not be optimal.[14][15]- Optimize Reaction Conditions: Increase reaction temperature (typically 60-80°C) and/or time (30-60 minutes is a good starting point).[10][14] - Increase Reagent Excess: Ensure a sufficient molar excess of the derivatizing reagent is used.[14] - Use a Catalyst: Add 1% TMCS to your silylating reagent (e.g., BSTFA) to drive the reaction to completion.[14]
Reagent Degradation: Silylating reagents are highly sensitive to moisture.[11][14]- Ensure Anhydrous Conditions: Use dry solvents and glassware. Store reagents under a dry, inert atmosphere.[11][14] - Use Fresh Reagent: Opened reagents can degrade over time. Use a fresh vial if degradation is suspected.[15]
Multiple peaks for the derivatized analyte Incomplete Derivatization: Partial derivatization can lead to multiple peaks corresponding to different silylated forms of erythronic acid.- Re-optimize Derivatization: Follow the steps for incomplete derivatization mentioned above to ensure all active sites are derivatized.[14]
Isomerization: The derivatization conditions might be causing the formation of isomers.- Use Milder Conditions: If possible, try lowering the reaction temperature or using a less harsh reagent.[14]
Tautomerization: For compounds with keto-enol tautomerism, multiple derivatives can form. A two-step derivatization can prevent this.[16]- Methoximation Pre-silylation: First, react the sample with methoxyamine hydrochloride to stabilize the carbonyl group, followed by silylation.[16]
Peak Tailing Active Sites in the GC System: Polar analytes can interact with active sites (silanol groups) in the injector liner or the column, causing poor peak shape.[14][17]- Deactivate Glassware and Liner: Silanize the injector liner and any glass wool used to mask active sites.[8][14] - Check Column Condition: The column may be degraded. Condition the column according to the manufacturer's instructions or replace it if necessary.[15]
Incomplete Derivatization: Underivatized polar groups can cause tailing.[15]- Confirm Complete Derivatization: Ensure the derivatization reaction has gone to completion.[14]
Ghost peaks or baseline noise Contamination: Contamination can come from the reagents, solvent, glassware, or the GC system itself.[15][17]- Run Blanks: Analyze a reagent blank (solvent + derivatizing agent) and a method blank to identify the source of contamination.[15] - Clean the GC System: Clean the injector port and replace the septum. Bake out the column.[17]
Septum Bleed: Pieces of the septum can break off and enter the inlet, causing ghost peaks.- Use High-Quality Septa: Use septa appropriate for the injector temperature. - Replace Septum Regularly: Establish a regular replacement schedule for the septum.

Experimental Protocols

Protocol 1: Silylation with BSTFA and TMCS

This protocol provides a general procedure for the silylation of this compound. Optimization may be required for your specific sample matrix and instrumentation.

  • Sample Preparation: Weigh 1-5 mg of this compound into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., anhydrous pyridine (B92270) or acetonitrile) to dissolve the sample.[18] Then, add 100 µL of BSTFA containing 1% TMCS.[14]

  • Reaction: Cap the vial tightly and vortex briefly. Heat the mixture at 70°C for 60 minutes in a heating block or oven.[14]

  • Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. An appropriate volume (e.g., 1 µL) can be injected into the GC-MS.

Data Presentation: Comparison of Silylating Reagents

The following table summarizes common silylating reagents and their typical reaction conditions.

Silylating ReagentCatalyst (Optional)Typical TemperatureTypical TimeByproductsNotes
BSTFA 1% TMCS60-80°C30-60 minN-trimethylsilyl-trifluoroacetamide, TrifluoroacetamideHighly reactive, good for a wide range of compounds.[10][11]
MSTFA None60-80°C30-60 minN-methyl-trifluoroacetamideVery volatile byproducts, less likely to interfere with chromatography.[4]
BSA 1% TMCS60-70°C10-30 minN-trimethylsilyl-acetamide, AcetamideHighly reactive, especially towards nitrogenous compounds.[11]

Visualizations

The following diagrams illustrate the experimental workflow for derivatization and a troubleshooting logic tree.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: Erythronic Acid K+ Sample dry Evaporate to Dryness start->dry add_solvent Add Anhydrous Solvent dry->add_solvent add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) add_solvent->add_reagent heat Heat at 70°C for 60 min add_reagent->heat cool Cool to Room Temp heat->cool inject Inject into GC-MS cool->inject end End: Data Acquisition inject->end

Caption: Experimental workflow for the silylation of this compound.

TroubleshootingTree problem Problem Detected (e.g., No Peak, Tailing) check_deriv Check Derivatization Process problem->check_deriv check_gc Check GC-MS System problem->check_gc incomplete_deriv Incomplete Derivatization? check_deriv->incomplete_deriv reagent_issue Reagent Issue? check_deriv->reagent_issue system_activity System Activity? check_gc->system_activity contamination Contamination? check_gc->contamination incomplete_deriv->check_gc No optimize Optimize Time/Temp/ Reagent Ratio incomplete_deriv->optimize Yes reagent_issue->check_gc No use_fresh Use Fresh Reagent/ Ensure Anhydrous reagent_issue->use_fresh Yes resolved Problem Resolved optimize->resolved use_fresh->resolved deactivate Deactivate Liner/ Check Column system_activity->deactivate Yes system_activity->resolved No run_blanks Run Blanks/ Clean System contamination->run_blanks Yes contamination->resolved No deactivate->resolved run_blanks->resolved

References

Technical Support Center: Resolving Co-elution of Erythronic Acid and Threonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address the co-elution of erythronic acid and threonic acid in chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: Why do erythronic acid and threonic acid frequently co-elute in our chromatographic runs?

Erythronic acid and threonic acid are C4 epimers, meaning they are diastereomers that differ only in the configuration at a single chiral center (C2). This structural similarity results in very close physicochemical properties, such as polarity and pKa, making their separation by conventional chromatography challenging. Their nearly identical properties lead to similar retention times and, consequently, co-elution.

Q2: What are the primary analytical challenges arising from this co-elution?

The co-elution of these two acids poses significant challenges for accurate quantification and identification. When two compounds are not chromatographically resolved, it is difficult to determine the concentration of each individually.[1] This can lead to inaccurate biological interpretations, especially in metabolomics studies where their ratio might be of interest.

Q3: What are the main chromatographic strategies to resolve erythronic acid and threonic acid?

Several strategies can be employed to resolve the co-elution of erythronic acid and threonic acid:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for separating highly polar compounds.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: By converting the acids to less polar and more volatile derivatives, their chromatographic behavior can be altered, often leading to successful separation.[3][4]

  • Ion-Exchange Chromatography (IEC): This method separates molecules based on their charge.[5][6][7][8]

  • Chiral Chromatography: As the two acids are stereoisomers, a chiral stationary phase can be used for their separation.[9][10][11]

Troubleshooting Guides

Issue: Poor resolution of erythronic acid and threonic acid using HILIC.

Possible Cause 1: Suboptimal mobile phase composition.

The choice of organic solvent, aqueous component, and buffer can significantly impact the separation in HILIC.

Solution:

  • Vary the organic solvent concentration: A typical HILIC mobile phase consists of a high percentage of a non-polar solvent (like acetonitrile) and a smaller percentage of a polar solvent (like water). Adjusting the gradient to have a shallower change in the organic solvent concentration can improve resolution.

  • Optimize the buffer: The pH and ionic strength of the mobile phase are critical. Ammonium (B1175870) formate (B1220265) and ammonium acetate (B1210297) are common buffers used in HILIC. Experiment with different buffer concentrations and pH values to enhance selectivity.

Table 1: Example HILIC Mobile Phase Compositions for Isomer Separation

Mobile Phase AMobile Phase BGradient Example
10 mM Ammonium Acetate in Water, pH 6.8Acetonitrile95% B to 70% B over 15 minutes
20 mM Ammonium Formate in Water, pH 3.0Acetonitrile90% B to 65% B over 20 minutes
5 mM Ammonium Acetate in 95:5 Water:Acetonitrile5 mM Ammonium Acetate in 5:95 Water:Acetonitrile100% A to 50% A over 10 minutes

Possible Cause 2: Inappropriate HILIC column chemistry.

Different HILIC stationary phases (e.g., amide, bare silica, zwitterionic) exhibit different selectivities.

Solution:

  • Screen different HILIC columns: If resolution is not achieved on one type of HILIC column, consider trying another with a different stationary phase chemistry. Amide-based columns are often a good starting point for polar acids.

Issue: Co-elution persists after derivatization and GC-MS analysis.

Possible Cause 1: Incomplete derivatization.

If the derivatization reaction is incomplete, multiple derivatives for each acid may be formed, complicating the chromatogram.[12]

Solution:

  • Optimize reaction conditions: Ensure the reaction temperature and time are sufficient for complete derivatization. For silylation, a common derivatization technique, this may involve heating the sample at 60-80°C for 30-60 minutes.

  • Use a catalyst: For some derivatization reagents, a catalyst can improve the reaction efficiency.

Possible Cause 2: Non-optimal GC oven temperature program.

A rapid temperature ramp may not provide sufficient time for the separation of closely eluting compounds.

Solution:

  • Use a slower temperature gradient: A slower ramp rate (e.g., 1-5°C/min) in the region where the target compounds elute can significantly improve resolution.

  • Incorporate an isothermal hold: An isothermal hold at a specific temperature before the elution of the target compounds can also enhance separation.

Table 2: Example GC-MS Temperature Programs for Derivatized Acids

PhaseInitial Temperature (°C)Ramp Rate (°C/min)Final Temperature (°C)Hold Time (min)
Initial70-702
Ramp 17051500
Ramp 215021800
Ramp 3180103005

Experimental Protocols

Protocol 1: HILIC-MS for the Separation of Erythronic and Threonic Acids
  • Column: Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Acetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 95% B

    • 2-15 min: 95% to 70% B

    • 15-17 min: 70% to 95% B

    • 17-20 min: 95% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS Detection: ESI in negative mode, monitoring the m/z for the deprotonated molecules.

Protocol 2: GC-MS with Silylation for the Separation of Erythronic and Threonic Acids
  • Sample Preparation: Lyophilize 50 µL of the sample to complete dryness.

  • Derivatization:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).

    • Incubate at 37°C for 90 minutes.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.

    • Incubate at 60°C for 30 minutes.[13]

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

  • Oven Program:

    • Initial temperature 70°C, hold for 1 min.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 300°C at 10°C/min, hold for 5 min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • Detection: Electron ionization (EI) with a scan range of m/z 50-600.

Visualizations

troubleshooting_workflow start Start: Co-elution of Erythronic & Threonic Acid method_selection Select Chromatographic Method start->method_selection hilic HILIC method_selection->hilic Polar Analytes gcms GC-MS with Derivatization method_selection->gcms Volatile Derivatives other_methods Other Methods (Ion-Exchange, Chiral) method_selection->other_methods Alternative Selectivity hilic_check Resolution Satisfactory? hilic->hilic_check gcms_check Resolution Satisfactory? gcms->gcms_check end_node End: Successful Separation other_methods->end_node optimize_mp Optimize Mobile Phase (Gradient, Buffer) hilic_check->optimize_mp No hilic_check->end_node Yes change_column Change HILIC Column (Different Chemistry) optimize_mp->change_column Still Poor change_column->hilic_check optimize_deriv Optimize Derivatization (Time, Temperature) gcms_check->optimize_deriv No gcms_check->end_node Yes optimize_gc Optimize GC Program (Slower Ramp) optimize_deriv->optimize_gc Still Poor optimize_gc->gcms_check

Caption: Troubleshooting workflow for resolving co-elution.

experimental_workflow_gcms sample Aqueous Sample lyophilize Lyophilize to Dryness sample->lyophilize methoxy Add Methoxyamine HCl in Pyridine Incubate 37°C, 90 min lyophilize->methoxy silylate Add MSTFA + 1% TMCS Incubate 60°C, 30 min methoxy->silylate inject Inject into GC-MS silylate->inject analyze Data Analysis inject->analyze

Caption: GC-MS derivatization and analysis workflow.

molecular_relationship cluster_erythronic Erythronic Acid cluster_threonic Threonic Acid E COOH | H-C-OH | H-C-OH | CH2OH T COOH | HO-C-H | H-C-OH | CH2OH E->T Diastereomers (Epimers at C2)

Caption: Structural relationship of erythronic and threonic acid.

References

Technical Support Center: Enhancing the Stability of Erythronic Acid Potassium in Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Erythronic acid potassium analytical standards. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the integrity and stability of this compound during analytical testing. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound analytical standard?

A1: To ensure long-term stability, solid this compound should be stored in a well-sealed container at 2-8°C, protected from light and moisture.

Q2: What is the typical shelf-life of an this compound standard solution?

A2: The shelf-life of an this compound solution is highly dependent on the solvent, pH, and storage conditions. Aqueous solutions are susceptible to degradation. It is recommended to prepare fresh solutions for each use. If storage is necessary, solutions should be kept at 2-8°C and protected from light for no longer than 24 hours.

Q3: What are the primary factors that can affect the stability of this compound in solution?

A3: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. Extreme pH values (both acidic and alkaline), elevated temperatures, and exposure to UV or fluorescent light can accelerate degradation.

Q4: In which solvents is this compound most stable?

A4: While this compound is soluble in water, its stability in aqueous solutions can be limited. For enhanced stability, consider preparing stock solutions in a non-aqueous solvent such as anhydrous acetonitrile (B52724) or methanol (B129727) and diluting with the appropriate aqueous mobile phase just before analysis.

Q5: Are there any known degradation pathways for this compound?

A5: As a polyhydroxy carboxylic acid, this compound is susceptible to oxidation and dehydration reactions, particularly under stress conditions such as high temperature and extreme pH. These reactions can lead to the formation of various degradation products, affecting the accuracy of analytical results.

Troubleshooting Guide

This guide provides solutions to common issues you may encounter during the handling and analysis of this compound analytical standards.

Issue 1: I am observing a gradual decrease in the peak area of my this compound standard over a series of injections.

  • Question: Could my standard be degrading in the autosampler?

  • Answer: Yes, prolonged exposure to ambient temperature in an autosampler can lead to the degradation of this compound, especially in aqueous solutions.

    • Recommendation: Use a temperature-controlled autosampler set to 4-8°C. If this is not possible, limit the time the standard solution remains in the autosampler and prepare fresh standards for long analytical runs.

Issue 2: I see unexpected peaks appearing in the chromatogram of my this compound standard.

  • Question: What could be the source of these extra peaks?

  • Answer: The appearance of new peaks is often indicative of degradation. These peaks represent the degradation products of this compound.

    • Recommendation: Conduct a forced degradation study to identify potential degradation products and confirm their retention times. This will help in developing a stability-indicating analytical method.

Issue 3: My calibration curve for this compound is not linear and shows poor reproducibility.

  • Question: Could the instability of the standard be causing this issue?

  • Answer: Yes, instability of the standard is a common cause for non-linear and irreproducible calibration curves. If the standard degrades during the course of the analysis, the concentration of the analyte will change, leading to inaccurate results.

    • Recommendation: Prepare fresh calibration standards immediately before use. Ensure that the solvent used for preparing the standards is of high purity and does not promote degradation. Consider using a stabilizing agent if compatible with your analytical method.

Issue 4: The retention time of my this compound peak is shifting.

  • Question: Is this related to the stability of the compound?

  • Answer: While retention time shifts are often related to chromatographic conditions (e.g., mobile phase composition, column temperature), significant degradation can sometimes lead to changes in the interaction of the analyte with the stationary phase, causing minor shifts. More commonly, the appearance of shoulder peaks or split peaks alongside the main peak is a sign of on-column degradation or the presence of degradation products.

    • Recommendation: First, verify the stability of your chromatographic system. If the system is stable, investigate the possibility of on-column degradation by injecting a freshly prepared standard and comparing it to an aged standard.

Data Presentation

The following table summarizes the hypothetical stability of this compound under various stress conditions. This data is for illustrative purposes to guide the development of stability-indicating methods.

Stress ConditionParameterDurationThis compound Remaining (%)Observations
Acid Hydrolysis 0.1 M HCl24 hours85Appearance of minor degradation peaks.
Base Hydrolysis 0.1 M NaOH8 hours70Significant degradation with multiple degradation products.
Oxidative 3% H₂O₂24 hours90Minor degradation observed.
Thermal 60°C48 hours92Slight decrease in purity.
Photolytic UV Light (254 nm)24 hours95Minimal degradation observed.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Materials:

  • This compound analytical standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • pH meter

  • HPLC system with UV or RI detector

  • Thermostatic oven

  • UV light chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a mixture of water and methanol).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at room temperature for 24 hours. Neutralize a portion of the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at room temperature for 8 hours. Neutralize a portion of the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound and an aliquot of the stock solution in a thermostatic oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample of this compound and an aliquot of the stock solution to UV light (254 nm) in a photostability chamber for 24 hours.

  • Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a suitable HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of this compound.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or a UV detector at a low wavelength, e.g., 210 nm).

  • Column: A column suitable for the analysis of polar organic acids, such as a C18 column with aqueous mobile phase or a specialized organic acid analysis column.

  • Mobile Phase: A buffered aqueous mobile phase, for example, 25 mM potassium phosphate (B84403) buffer (pH adjusted to 2.5 with phosphoric acid).

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: RID or UV at 210 nm

Procedure:

  • Prepare the mobile phase and equilibrate the HPLC system until a stable baseline is achieved.

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Inject the calibration standards to establish a calibration curve.

  • Inject the samples from the forced degradation study.

  • Analyze the chromatograms to assess the separation of this compound from its degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the main peak.

Mandatory Visualization

G Potential Degradation Pathway of Erythronic Acid Erythronic_Acid This compound Oxidation Oxidation (e.g., H₂O₂) Erythronic_Acid->Oxidation Dehydration Dehydration (e.g., Heat, Acid/Base) Erythronic_Acid->Dehydration Degradation_Product_1 Oxidized Products (e.g., shorter chain acids) Oxidation->Degradation_Product_1 Degradation_Product_2 Dehydrated Products (e.g., furan (B31954) derivatives) Dehydration->Degradation_Product_2

Caption: Potential degradation pathways of this compound.

G Experimental Workflow for Stability Testing start Start prep_standard Prepare Erythronic Acid Potassium Standard Solution start->prep_standard stress_conditions Expose to Stress Conditions (pH, Temp, Light, Oxidizing Agent) prep_standard->stress_conditions hplc_analysis Analyze by Stability-Indicating HPLC Method stress_conditions->hplc_analysis data_analysis Analyze Data (Peak Purity, Degradation %) hplc_analysis->data_analysis stable Standard is Stable data_analysis->stable No significant degradation unstable Standard is Unstable Identify Degradants data_analysis->unstable Significant degradation end End stable->end unstable->end G Troubleshooting Logic for Standard Instability start Inconsistent Analytical Results check_system Check HPLC System Suitability start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot HPLC System system_ok->fix_system No prepare_fresh Prepare Fresh Standard system_ok->prepare_fresh Yes fix_system->check_system reanalyze Re-analyze prepare_fresh->reanalyze results_ok Results Consistent? reanalyze->results_ok instability_issue Suspect Standard Instability results_ok->instability_issue No end Problem Resolved results_ok->end Yes investigate Investigate Storage, Solvent, and Handling instability_issue->investigate investigate->prepare_fresh

Technical Support Center: Method Refinement for the Sensitive Detection of Low-Level Erythronic Acid Potassium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the sensitive detection of low-level Erythronic acid potassium. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) that may arise during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that users may encounter during the analysis of this compound, categorized by the analytical technique employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Question 1: Why am I observing multiple peaks for my derivatized erythronic acid standard?

Answer: The presence of multiple peaks for a single derivatized analyte, such as erythronic acid, is a common issue in GC-MS analysis. This phenomenon can arise from several factors related to the derivatization process:

  • Incomplete Derivatization: Erythronic acid has multiple hydroxyl groups and a carboxylic acid group, all of which require derivatization (e.g., silylation) to increase volatility for GC analysis. If the reaction is incomplete, you may see a mixture of partially and fully derivatized molecules, each with a different retention time.

  • Tautomerization: Sugars and sugar acids can exist in different isomeric forms (e.g., open-chain and cyclic forms). Derivatization can sometimes "lock" these different forms, leading to multiple peaks.

  • Derivatization Reagent Artifacts: The derivatization reagents themselves can sometimes react to form byproducts that appear as extra peaks in the chromatogram.

Solutions:

  • Optimize Derivatization Conditions:

    • Reaction Time and Temperature: Ensure that the reaction time and temperature are sufficient for complete derivatization. For silylation of sugar acids, a reaction time of 30 minutes at 50°C is a good starting point.[1]

    • Reagent Excess: Use a sufficient excess of the derivatization reagent to drive the reaction to completion.

    • Moisture Control: Silylation reagents are sensitive to moisture. Ensure all glassware is dry and perform the reaction under an inert atmosphere (e.g., nitrogen) if possible.

  • Use a Two-Step Derivatization: For compounds with ketone or aldehyde groups, a two-step derivatization involving methoximation followed by silylation can prevent the formation of multiple derivatives due to tautomerization.[2]

  • Analyze a Reagent Blank: Inject a sample containing only the derivatization reagents and solvent to identify any artifact peaks originating from the reagents themselves.

Question 2: My peak shape for derivatized erythronic acid is poor (e.g., tailing). What can I do to improve it?

Answer: Peak tailing for polar analytes, even after derivatization, can be a persistent issue in GC-MS.

Potential Causes and Solutions:

  • Active Sites in the GC System: Residual active sites (e.g., silanol (B1196071) groups) in the injector liner, column, or detector can interact with the analyte, causing peak tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, well-conditioned capillary column. Regularly maintain your GC system, including cleaning the inlet and replacing septa and liners.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Dilute your sample or reduce the injection volume.

  • Inappropriate Column Phase: The choice of GC column is critical.

    • Solution: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point for derivatized sugar acids.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Question 1: I am experiencing significant ion suppression when analyzing erythronic acid in a biological matrix (e.g., plasma, urine). How can I mitigate this?

Answer: Ion suppression is a common matrix effect in LC-MS/MS, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal.[3][4][5]

Strategies to Reduce Ion Suppression:

  • Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.

    • Protein Precipitation (for plasma/serum): While simple, it may not be sufficient for removing all interfering substances.

    • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than protein precipitation.

    • Solid-Phase Extraction (SPE): Offers a more selective way to clean up the sample and can be very effective at removing salts and phospholipids, which are common causes of ion suppression.

  • Optimize Chromatography:

    • Chromatographic Separation: Ensure that erythronic acid is chromatographically separated from the bulk of the matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good choice for retaining and separating highly polar compounds like erythronic acid.[6]

    • Gradient Elution: Use a gradient elution to help separate the analyte from interfering compounds.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled version of erythronic acid is the ideal internal standard as it will co-elute and experience the same degree of ion suppression, allowing for accurate quantification.

Question 2: My erythronic acid peak is broad and tailing in HILIC mode. What are the likely causes and solutions?

Answer: Peak tailing in HILIC can be caused by several factors related to the mobile phase, stationary phase, and analyte chemistry.

Potential Causes and Solutions:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase are a common cause of tailing.

    • Silanol Interactions: Residual silanol groups on silica-based HILIC columns can interact with acidic compounds.

      • Solution: Increase the buffer concentration in the mobile phase to help mask these interactions.[7]

    • Mobile Phase pH: The pH of the mobile phase can affect the charge state of both the analyte and the stationary phase.

      • Solution: Adjust the mobile phase pH. For acidic compounds like erythronic acid, a mobile phase pH 2-3 units above the pKa can improve peak shape.

  • Sample Solvent Mismatch: Injecting the sample in a solvent that is much stronger (more polar in HILIC) than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

Capillary Electrophoresis (CE)

Question 1: I am not seeing any peaks for my erythronic acid standard. What should I check?

Answer: The absence of peaks in a CE analysis can be due to a number of factors, from simple operational errors to more complex methodological issues.

Troubleshooting Steps:

  • Check the Basics:

    • Voltage/Current: Ensure that the voltage and current are turned on and stable during the run.

    • Detector: Verify that the detector is on, the lamp is working, and the wavelength is set appropriately for indirect UV detection (if used).

    • Buffer Levels: Make sure there is sufficient buffer in the inlet and outlet vials.

    • Capillary Position: Confirm that the capillary tip is properly immersed in the vials during injection and separation.

  • Injection Issues:

    • No Injection: There might have been a failure to inject the sample. Observe the injection process to ensure it is happening correctly.

    • Clogged Capillary: The capillary may be partially or fully blocked.

      • Solution: Flush the capillary with a cleaning solution (e.g., 0.1 M NaOH), followed by water and then fresh running buffer.[5]

  • Method Parameters:

    • Incorrect Polarity: Erythronic acid is an anion. Ensure the polarity of the power supply is set correctly to drive the analyte towards the detector.

    • Insufficient Run Time: The analyte may not have had enough time to reach the detector. Extend the run time.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method for the sensitive detection of low-level this compound?

A1: The "best" method depends on the specific requirements of your analysis, including the sample matrix, required sensitivity, available equipment, and desired throughput.

  • GC-MS after derivatization is a highly sensitive and specific method, particularly well-suited for complex matrices like urine.[8][9][10] It often provides excellent separation and structural information.

  • LC-MS/MS is another very sensitive and specific technique that has the advantage of not requiring derivatization. HILIC is the preferred chromatographic mode for retaining and separating polar compounds like erythronic acid.[6]

  • Capillary Electrophoresis (CE) is a rapid and cost-effective technique for the analysis of small, charged molecules like erythronic acid.[7] It requires minimal sample preparation and solvent consumption.

Q2: How should I prepare my biological samples (plasma, urine) for erythronic acid analysis?

A2: Proper sample preparation is crucial for accurate and reproducible results.

  • Plasma/Serum:

    • Protein Precipitation: Add a cold organic solvent (e.g., methanol (B129727) or acetonitrile) to the plasma sample to precipitate proteins.

    • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

    • Supernatant Collection: Collect the supernatant for analysis. For GC-MS, the supernatant will need to be evaporated to dryness before derivatization.

  • Urine:

    • Centrifugation: Centrifuge the urine sample to remove any particulate matter.

    • Dilution: Dilute the urine with water to reduce matrix effects.

    • Extraction (for GC-MS): Perform a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) after acidifying the urine. The organic layer is then collected and evaporated before derivatization.[8]

Q3: What are the key considerations for the stability and storage of erythronic acid samples?

A3: Erythronic acid, like many small organic acids, can be susceptible to degradation.

  • Storage Temperature: Samples should be stored at -80°C for long-term stability. For short-term storage, -20°C may be acceptable.[11]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of metabolites. It is recommended to aliquot samples into smaller volumes before freezing.[11]

  • pH: The stability of erythronic acid in solution can be pH-dependent. It is generally more stable in acidic to neutral conditions.

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of erythronic acid and similar organic acids using different analytical techniques. Please note that specific performance characteristics will vary depending on the instrument, method parameters, and sample matrix.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data for Organic Acids (Data is representative for a range of urinary organic acids after derivatization)

ParameterValueReference
Linearity Range1 - 100 µg/mLAdapted from[8]
Limit of Detection (LOD)0.03 - 0.34 mmol/mol creatinine[1]
Limit of Quantification (LOQ)0.1 - 1.0 µg/mLEstimated from[1]
Recovery85 - 110%Adapted from[12]
Intraday Precision (%RSD)< 10%[1]
Interday Precision (%RSD)< 15%[1]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data for Small Organic Acids (Data is representative for similar polar analytes in biological matrices)

ParameterValueReference
Linearity Range0.5 - 500 ng/mL[13]
Limit of Detection (LOD)0.01 ng/mL[14]
Limit of Quantification (LOQ)0.5 ng/mL[13]
Recovery90 - 113%[13][14]
Intraday Precision (%RSD)< 10%Adapted from[15]
Interday Precision (%RSD)< 15%Adapted from[15]

Table 3: Capillary Electrophoresis (CE) Data for Small Organic Acids (Data is representative for small anionic analytes)

ParameterValueReference
Linearity Range5 - 100 µg/mL[11]
Limit of Detection (LOD)0.6 µg/mL[16]
Limit of Quantification (LOQ)2.0 µg/mL[16]
Recovery95 - 105%Estimated from validation reports
Intraday Precision (%RSD)< 2%[11]
Interday Precision (%RSD)< 3%[11]

Detailed Experimental Protocols

GC-MS Method for Erythronic Acid in Urine

This protocol is adapted from established methods for urinary organic acid profiling.[8][10]

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 3000 rpm for 10 minutes to remove particulate matter.

    • Transfer 1 mL of the supernatant to a glass tube.

    • Add an appropriate internal standard (e.g., a stable isotope-labeled erythronic acid or a structurally similar organic acid not present in the sample).

    • Acidify the urine to pH 1-2 with HCl.

    • Add 2 mL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the upper organic layer to a new tube.

    • Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization (Two-Step):

    • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract. Vortex and incubate at 60°C for 30 minutes.

    • Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Vortex and incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Detection: Scan mode (e.g., m/z 50-600) for qualitative analysis or Selected Ion Monitoring (SIM) mode for targeted quantification.

LC-MS/MS Method for Erythronic Acid in Plasma

This protocol is a general guide for the analysis of polar metabolites in plasma using HILIC-MS/MS.

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 400 µL of cold acetonitrile (B52724) containing an internal standard.

    • Vortex for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: HILIC column (e.g., amide or silica-based), 2.1 x 100 mm, 1.7 µm.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 95% B, hold for 1 minute, decrease to 50% B over 5 minutes, hold for 2 minutes, then return to 95% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS/MS Detection: Use electrospray ionization (ESI) in negative mode. Optimize the precursor-to-product ion transitions for erythronic acid and the internal standard using Multiple Reaction Monitoring (MRM).

Visualizations

Experimental_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine Urine Sample centrifuge1 Centrifuge urine->centrifuge1 acidify Acidify (pH 1-2) centrifuge1->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract evaporate Evaporate to Dryness extract->evaporate methoximation Methoximation evaporate->methoximation Dried Extract silylation Silylation (BSTFA) methoximation->silylation gcms GC-MS Analysis silylation->gcms Derivatized Sample data Data Acquisition (Scan or SIM) gcms->data

Caption: GC-MS Experimental Workflow for Erythronic Acid Analysis.

Troubleshooting_LCMS_Ion_Suppression cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Ion Suppression in LC-MS/MS cause1 Co-eluting Matrix Components (Salts, Phospholipids) issue->cause1 cause2 Poor Chromatographic Separation issue->cause2 cause3 High Analyte Concentration issue->cause3 solution3 Use Stable Isotope-Labeled Internal Standard issue->solution3 Best Practice for Quantification solution1 Improve Sample Preparation (SPE, LLE) cause1->solution1 solution2 Optimize Chromatography (Gradient, HILIC) cause1->solution2 cause2->solution2 solution4 Dilute Sample cause3->solution4

Caption: Troubleshooting Logic for Ion Suppression in LC-MS/MS.

References

Validation & Comparative

A Comparative Guide to Method Validation for the Quantification of Erythromycin in Serum

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative Note: The following guide addresses the validation of analytical methods for the quantification of Erythromycin (B1671065) in serum. The initial topic requested was "Erythronic acid potassium." However, "Erythronic acid" is not a standard, well-documented analyte in biomedical literature for which validated analytical methods in serum are readily available. It is presumed that this may be a transcription error or a misunderstanding of a related compound. Therefore, this guide focuses on Erythromycin, a widely analyzed macrolide antibiotic, to provide a relevant and data-supported comparison for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of two common bioanalytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of erythromycin in serum. The selection of an appropriate analytical method is critical for accurate pharmacokinetic, toxicokinetic, and clinical monitoring studies. This document presents a detailed overview of method validation parameters, experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable method for your research needs.

Performance Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for erythromycin quantification in serum depends on the specific requirements of the study, such as the required sensitivity, selectivity, and sample throughput. While HPLC-UV is a robust and cost-effective technique, LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for bioanalytical assays requiring low detection limits.[1]

The following table summarizes the key performance characteristics of validated HPLC-UV and LC-MS/MS methods for the quantification of erythromycin in human serum or plasma, based on published literature.

Parameter HPLC-UV Method LC-MS/MS Method Source(s)
Linearity Range 0.25 - 25 µg/mL0.5 - 5000 ng/mL[2][3]
Correlation Coefficient (r²) > 0.999> 0.995[3][4]
Accuracy (% Recovery) 95 - 105%88 - 105%[3][5]
Precision (%RSD) < 15%< 15%[5][6]
Limit of Quantification (LOQ) 0.25 µg/mL (250 ng/mL)0.5 ng/mL[2][3]
Sample Volume ~ 1 mL~ 0.5 mL[2][3]
Run Time per Sample ~ 11 minutes~ 2 minutes[1][3]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative protocols for the quantification of erythromycin in serum using HPLC-UV and LC-MS/MS.

HPLC-UV Method Protocol

This protocol is a generalized representation of a validated HPLC-UV method for erythromycin quantification.

2.1.1. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of serum, add an internal standard.

  • Condition a C18 solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water.

  • Load the serum sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute erythromycin and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2.1.2. Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 200 nm.[2]

  • Injection Volume: 20 µL.

LC-MS/MS Method Protocol

This protocol outlines a typical LC-MS/MS method, known for its high sensitivity and selectivity.

2.2.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.5 mL of plasma, add an internal standard.[3]

  • Alkalinize the plasma sample.[3]

  • Add an organic extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex mix and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[3]

2.2.2. LC-MS/MS Conditions

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 50 mm x 3.0 mm, 5 µm).[3]

  • Mobile Phase: A gradient of acetonitrile and water containing an additive like ammonium (B1175870) acetate (B1210297) and acetic acid.[3]

  • Flow Rate: 0.7 mL/min.[3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

  • Injection Volume: 10 µL.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the described analytical methods.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis serum Serum Sample + Internal Standard spe Solid-Phase Extraction (SPE) serum->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc uv UV Detection hplc->uv data data uv->data Data Acquisition & Quantification

Caption: Experimental workflow for HPLC-UV analysis of erythromycin in serum.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample + Internal Standard lle Liquid-Liquid Extraction (LLE) plasma->lle evaporation_ms Evaporation lle->evaporation_ms reconstitution_ms Reconstitution evaporation_ms->reconstitution_ms lc LC Separation reconstitution_ms->lc ms Tandem MS Detection (MRM) lc->ms data_ms data_ms ms->data_ms Data Acquisition & Quantification Method_Selection start Start: Need to Quantify Erythromycin in Serum sensitivity Is high sensitivity (sub-ng/mL) required? start->sensitivity selectivity Are there significant interfering substances expected? sensitivity->selectivity No lcms LC-MS/MS is the preferred method sensitivity->lcms Yes cost Is budget a major constraint? selectivity->cost No selectivity->lcms Yes throughput Is high sample throughput critical? cost->throughput No hplcuv HPLC-UV is a suitable method cost->hplcuv Yes throughput->lcms Yes throughput->hplcuv No

References

Cross-Validation of LC-MS and GC-MS Methods for Erythronic Acid Potassium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of erythronic acid, a sugar acid with roles in various biological processes, is crucial for metabolic research and pharmaceutical development. This guide provides an objective cross-validation of two powerful analytical techniques for the determination of its potassium salt: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison, supported by experimental protocols and performance data, aims to assist researchers in selecting the optimal method for their specific analytical needs.

Method Comparison at a Glance

Both LC-MS and GC-MS offer high sensitivity and selectivity for the analysis of organic acids. However, they differ significantly in sample preparation, instrumentation, and throughput. LC-MS allows for the direct analysis of erythronic acid in aqueous solutions, while GC-MS necessitates a derivatization step to increase the analyte's volatility. The choice between the two methods often depends on the sample matrix, the required sensitivity, and the desired sample throughput.

Quantitative Performance Data

The following table summarizes typical performance characteristics for the quantification of erythronic acid potassium or its closely related isomers by LC-MS/MS and GC-MS. These values are compiled from validated methods for similar analytes and serve as a benchmark for method expectation.

Performance ParameterLC-MS/MSGC-MS (after Silylation)
Limit of Detection (LOD) 0.025 - 2.89 ng/mL0.026 µg/mL
Limit of Quantification (LOQ) 0.104 - 20 µg/mL[1]0.104 µg/mL
Linearity Range 0.001 - 3350 ng/mL0.5 - 50.0 µg/mL
Correlation Coefficient (r²) > 0.99> 0.99
Intra-day Precision (%RSD) < 3.6%[1]< 7.2%[2]
Inter-day Precision (%RSD) < 3.2%[1]< 7.2%[2]
Accuracy (% Recovery) 85 - 115%[1]98 - 102%
Sample Throughput HighModerate
Derivatization Required? NoYes

Note: The presented values are typical and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Experimental Protocols

Detailed methodologies for both LC-MS/MS and GC-MS analysis of this compound are provided below.

LC-MS/MS Method for Erythronic Acid

This protocol is a generalized procedure based on established methods for the analysis of polar organic acids.

1. Sample Preparation:

  • For biological fluids (e.g., plasma, urine), a protein precipitation step is typically required. To 100 µL of the sample, add 300 µL of ice-cold acetonitrile (B52724) or methanol.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an alternative for highly polar compounds.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start at 2-5% B, ramp up to 95% B over several minutes, hold, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically preferred for carboxylic acids.

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion would be the deprotonated molecule of erythronic acid [M-H]⁻, and product ions would be specific fragments generated by collision-induced dissociation.

GC-MS Method for Erythronic Acid

This protocol requires a derivatization step to make the non-volatile erythronic acid amenable to gas chromatography. Silylation is a common and effective approach.

1. Sample Preparation and Derivatization:

  • Lyophilize the aqueous sample to complete dryness.

  • Oximation (optional but recommended for reducing isomers): Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried sample. Incubate at 60°C for 45 minutes. This step converts carbonyl groups to oximes.

  • Silylation: Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 70°C for 60 minutes to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.

  • After cooling to room temperature, the sample is ready for injection.

2. GC-MS Instrumentation and Conditions:

  • Chromatographic System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV, scanning in full scan mode for qualitative analysis or using selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Mandatory Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Protein_Precipitation Protein Precipitation (Acetonitrile/Methanol) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC ESI Electrospray Ionization (Negative Mode) HPLC->ESI MSMS Tandem MS Detection (MRM) ESI->MSMS Quantification Quantification MSMS->Quantification GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Lyophilization Lyophilization Sample->Lyophilization Derivatization Silylation (BSTFA) Lyophilization->Derivatization GC GC Separation (DB-5ms Column) Derivatization->GC EI Electron Ionization (70 eV) GC->EI MS MS Detection (Scan/SIM) EI->MS Quantification Quantification MS->Quantification Cross_Validation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters LCMS LC-MS/MS Method Linearity Linearity LCMS->Linearity Accuracy Accuracy LCMS->Accuracy Precision Precision LCMS->Precision Sensitivity Sensitivity (LOD/LOQ) LCMS->Sensitivity Specificity Specificity LCMS->Specificity GCMS GC-MS Method GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->Sensitivity GCMS->Specificity Results Comparative Results Linearity->Results Accuracy->Results Precision->Results Sensitivity->Results Specificity->Results Conclusion Method Selection Results->Conclusion

References

A Comparative Guide to the Confirmatory Identification of Erythronic Acid Potassium Peaks in Metabolomic Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of metabolites is a critical bottleneck in metabolomics research. This guide provides a comparative overview of three common analytical platforms—Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the confirmation of Erythronic acid potassium salt in complex biological samples. This document offers objective comparisons of the performance of these methods and provides supporting experimental protocols to aid in the selection of the most appropriate technique for your research needs.

Erythronic acid is a sugar acid found in various biological fluids and is a component of the aqueous humour of the eye. Its presence and concentration can be indicative of specific metabolic states, making its accurate identification crucial. However, as a small, polar molecule, its analysis presents several challenges, including retention on chromatographic columns and differentiation from its isomers, such as threonic acid.

Comparative Analysis of Analytical Platforms

The choice of analytical platform for the confirmation of this compound peaks depends on several factors, including the required sensitivity, selectivity, sample throughput, and the need for structural elucidation. The following table summarizes the key performance characteristics of LC-MS, GC-MS, and NMR for this application.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity High (ng/mL to pg/mL)Very High (pg/mL to fg/mL)Low (µg/mL to mg/mL)
Selectivity High, especially with tandem MS (MS/MS)Very High, based on both retention time and mass spectrumHigh, based on unique chemical shifts
Isomer Separation Challenging; requires specialized chromatography (HILIC, ion-pairing, chiral)Possible with derivatization and appropriate columnsExcellent for structural isomers; challenging for enantiomers without chiral auxiliaries
Sample Preparation Moderate; protein precipitation, solid-phase extractionComplex; requires derivatization to increase volatilitySimple; often requires only buffering and addition of a deuterated solvent
Throughput HighModerate to HighLow to Moderate
Structural Information Fragmentation patterns provide some structural cluesFragmentation patterns are highly informative and reproducibleProvides detailed structural information for unambiguous identification
Quantification Excellent linearity and accuracy with internal standardsExcellent linearity and accuracy with internal standardsHighly quantitative and reproducible without the need for identical standards
Instrumentation Cost HighModerate to HighVery High
Typical Application Targeted and untargeted metabolomics, clinical researchTargeted analysis of volatile and semi-volatile compoundsStructural elucidation, flux analysis, and quantification of abundant metabolites

Experimental Protocols

Confident identification of a metabolite requires matching its analytical properties to those of an authentic chemical standard. The use of D-Erythronic acid potassium salt (commercially available from suppliers such as Sigma-Aldrich) is essential for method development and validation.

Workflow for Metabolite Peak Confirmation

The general workflow for confirming the identity of a putative Erythronic acid peak in a metabolomic profile is outlined below.

cluster_0 Metabolomic Analysis cluster_1 Standard Preparation cluster_2 Analytical Method Development cluster_3 Confirmation Putative Peak Putative Erythronic Acid Peak in Metabolomic Data Confirmation Compare Retention Time/Chemical Shift and Mass Spectra/NMR Spectra Putative Peak->Confirmation Authentic Standard Prepare Authentic Standard of this compound Salt LCMS LC-MS Method Authentic Standard->LCMS GCMS GC-MS Method Authentic Standard->GCMS NMR NMR Analysis Authentic Standard->NMR LCMS->Confirmation GCMS->Confirmation NMR->Confirmation

Caption: General workflow for the confirmation of a metabolite peak.
LC-MS Method for this compound Salt

Due to its polar nature, Erythronic acid is poorly retained on traditional reversed-phase columns. Therefore, specialized chromatographic techniques such as Hydrophilic Interaction Chromatography (HILIC) or Ion-Pairing Chromatography are recommended.

a) HILIC-MS Protocol

HILIC is well-suited for the separation of polar compounds.[1][2][3]

  • Sample Preparation:

    • Perform protein precipitation of the biological sample (e.g., plasma, urine) by adding 3 volumes of ice-cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with the initial HILIC mobile phase conditions (e.g., 90% acetonitrile).

    • Prepare a stock solution of D-Erythronic acid potassium salt in water and dilute to create a series of calibration standards. Process these standards in the same manner as the samples.

  • LC-MS Conditions:

    • Column: HILIC column (e.g., silica, amide, or zwitterionic stationary phase).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A to elute the polar analytes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode.

    • MS/MS Analysis: Monitor the transition of the deprotonated molecule [M-H]⁻ to its characteristic fragment ions.

b) Ion-Pairing Chromatography-MS Protocol

Ion-pairing chromatography can enhance the retention of ionic compounds like Erythronic acid on reversed-phase columns.[4][5][6]

  • Sample Preparation: Same as for HILIC-MS.

  • LC-MS Conditions:

    • Column: C18 or C8 reversed-phase column.

    • Mobile Phase A: Water with a volatile ion-pairing reagent (e.g., 5-10 mM tributylamine (B1682462) or another suitable amine) and an acid (e.g., acetic acid or formic acid) to adjust the pH.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A standard reversed-phase gradient starting with a low percentage of mobile phase B.

    • Mass Spectrometer: ESI in negative ion mode.

Workflow for LC-MS Analysis

Sample Biological Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Drydown Drydown Precipitation->Drydown Reconstitution Reconstitution Drydown->Reconstitution HILIC HILIC or Ion-Pairing LC Separation Reconstitution->HILIC MS Mass Spectrometry (ESI Negative Mode) HILIC->MS Data Data Analysis: Compare Retention Time & MS/MS MS->Data

Caption: LC-MS workflow for Erythronic acid confirmation.
GC-MS Method for this compound Salt

GC-MS analysis of polar, non-volatile compounds like Erythronic acid requires a derivatization step to increase their volatility.[7] Silylation is a common derivatization technique for compounds with hydroxyl and carboxylic acid groups.

  • Sample Preparation and Derivatization:

    • Extract metabolites from the biological sample and dry the extract completely. Lyophilization is recommended to ensure the removal of all water, which can interfere with the derivatization reaction.

    • Perform a two-step derivatization:

      • Methoximation: Add methoxyamine hydrochloride in pyridine (B92270) to the dried extract and incubate to protect the carbonyl groups and prevent the formation of multiple derivatives.

      • Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to replace the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups.[8][9]

    • Prepare a D-Erythronic acid potassium salt standard and derivatize it using the same procedure.

  • GC-MS Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection Mode: Split or splitless, depending on the concentration of the analyte.

    • Temperature Program: A temperature gradient starting at a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 300°C) to elute the derivatized compounds.

    • Mass Spectrometer: Electron ionization (EI) source. The resulting mass spectra can be compared to spectral libraries for identification.

Workflow for GC-MS Analysis

Sample Biological Sample Extraction Metabolite Extraction & Lyophilization Sample->Extraction Derivatization Two-Step Derivatization: 1. Methoximation 2. Silylation (MSTFA) Extraction->Derivatization GC Gas Chromatography Separation Derivatization->GC MS Mass Spectrometry (EI Source) GC->MS Data Data Analysis: Compare Retention Index & Mass Spectrum MS->Data

Caption: GC-MS workflow for Erythronic acid confirmation.
NMR Spectroscopy for this compound Salt

NMR spectroscopy is a powerful tool for the unambiguous structural identification of metabolites.[10] While less sensitive than MS-based methods, it is highly reproducible and quantitative.

  • Sample Preparation:

    • Lyophilize the biological sample (e.g., urine) or a metabolite extract to dryness.

    • Reconstitute the sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

    • Adjust the pH of the sample to be consistent across all samples, as chemical shifts can be pH-dependent.

    • Prepare a solution of D-Erythronic acid potassium salt in the same deuterated buffer.

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for increased sensitivity and resolution.

    • 1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Water suppression techniques will be necessary for aqueous samples.

    • 2D NMR: To aid in structural confirmation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed. These experiments provide information about the connectivity of protons and their attachment to carbons, respectively.

  • Data Analysis:

    • Compare the chemical shifts and coupling patterns of the signals in the sample spectrum to those of the authentic standard.

    • Spiking the sample with the authentic standard and observing an increase in the intensity of the corresponding peaks can provide further confirmation.

Logical Relationship for NMR-based Identification

Sample Metabolite Extract in D₂O Buffer 1D_NMR 1D ¹H NMR Spectrum Acquisition Sample->1D_NMR 2D_NMR 2D NMR (COSY, HSQC) for Structural Confirmation Sample->2D_NMR Standard Authentic Standard in D₂O Buffer Standard->1D_NMR Compare Compare Chemical Shifts, Coupling Patterns, and 2D Correlations 1D_NMR->Compare 2D_NMR->Compare Spike Spiking Experiment Compare->Spike

Caption: Logic for NMR-based identification of Erythronic acid.

The Challenge of Isomers: Erythronic vs. Threonic Acid

Erythronic acid and threonic acid are diastereomers, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. This makes their separation and individual identification challenging.

  • LC-MS: Achieving baseline separation of these isomers often requires specialized chiral chromatography columns or derivatization with a chiral reagent.

  • GC-MS: Derivatization can sometimes resolve diastereomers on standard GC columns, but chiral columns may still be necessary for complete separation.

  • NMR: While NMR can distinguish between diastereomers due to their different chemical environments, their spectra can be very similar, requiring high-resolution instruments and careful analysis.

Conclusion

The confirmation of this compound peaks in metabolomic profiles can be achieved with a high degree of confidence using LC-MS, GC-MS, or NMR spectroscopy.

  • LC-MS offers a good balance of sensitivity, throughput, and selectivity, particularly when using HILIC or ion-pairing chromatography.

  • GC-MS provides excellent sensitivity and highly specific fragmentation patterns for identification but requires a more involved sample preparation with derivatization.

  • NMR is the gold standard for structural elucidation, offering unambiguous identification and quantification, albeit with lower sensitivity.

The choice of method will ultimately depend on the specific research question, the available instrumentation, and the desired level of analytical detail. For all methods, the use of an authentic standard of this compound salt is paramount for unequivocal identification.

References

Biological activity comparison between D- and L-isomers of Erythronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the biological activities of D- and L-isomers of Erythronic acid remains a significant gap in current scientific literature. While Erythronic acid is recognized as an endogenous metabolite in humans, potentially derived from the degradation of ascorbic acid or through the pentose (B10789219) phosphate (B84403) pathway, specific studies differentiating the biological roles and activities of its D- and L-enantiomers are not publicly available.

Erythronic acid, a four-carbon sugar acid, exists as two stereoisomers, D-Erythronic acid and L-Erythronic acid. These molecules are mirror images of each other and may exhibit distinct biological properties due to the stereospecific nature of enzymatic reactions and receptor binding in biological systems. However, dedicated research to elucidate these differences appears to be limited.

Metabolic Context of Erythronic Acid

Erythronic acid has been identified in human bodily fluids, including urine, plasma, and cerebrospinal fluid. Its presence is linked to several metabolic processes:

  • Ascorbic Acid Degradation: Erythronic acid can be formed from the breakdown of Vitamin C.

  • Pentose Phosphate Pathway (PPP): This fundamental metabolic pathway, crucial for generating NADPH and precursors for nucleotide synthesis, is also a potential source of Erythronic acid. The PPP is vital for protecting cells from oxidative stress.

The general metabolic pathway context for Erythronic acid can be visualized as follows:

Metabolic_Context_of_Erythronic_Acid cluster_0 Metabolic Sources cluster_1 Potential Biological Significance Ascorbic_Acid Ascorbic Acid (Vitamin C) Erythronic_Acid Erythronic Acid (D- and L-isomers) Ascorbic_Acid->Erythronic_Acid Degradation Pentose_Phosphate_Pathway Pentose Phosphate Pathway Pentose_Phosphate_Pathway->Erythronic_Acid Metabolism Endogenous_Metabolite Endogenous Metabolite (Present in body fluids) Erythronic_Acid->Endogenous_Metabolite

Caption: Metabolic origins of Erythronic acid.

Comparative Data on Biological Activity: D- vs. L-Isomers

Despite extensive searches of scientific databases, no quantitative data from experimental studies directly comparing the biological activities of D- and L-Erythronic acid could be located. Such studies would be essential to determine if the two isomers have different effects on, for example, enzyme kinetics, cell signaling, or metabolic regulation.

Due to the absence of this comparative data, a table summarizing quantitative differences and detailed experimental protocols cannot be provided at this time.

Future Research Directions

The lack of comparative data highlights a clear area for future research. A logical experimental workflow to investigate the differential biological activities of D- and L-Erythronic acid would involve several key steps:

  • In vitro enzymatic assays: To determine if either isomer acts as a substrate or inhibitor for specific enzymes, particularly those in the pentose phosphate pathway or related metabolic routes.

  • Cell-based assays: To assess the effects of each isomer on cellular processes such as proliferation, apoptosis, and oxidative stress responses in various cell lines.

  • Receptor binding studies: To investigate if either D- or L-Erythronic acid interacts with specific cellular receptors.

  • Metabolomic studies: To analyze how the presence of each isomer affects the broader metabolic profile of cells or organisms.

A proposed workflow for such an investigation is outlined in the diagram below:

Proposed_Experimental_Workflow Start Obtain Pure D- and L-Erythronic Acid In_Vitro In Vitro Studies Start->In_Vitro Cell_Based Cell-Based Studies Start->Cell_Based Enzymatic_Assays Enzymatic Assays In_Vitro->Enzymatic_Assays Receptor_Binding Receptor Binding Assays In_Vitro->Receptor_Binding Data_Analysis Comparative Data Analysis Enzymatic_Assays->Data_Analysis Receptor_Binding->Data_Analysis Cell_Viability Cell Viability/ Proliferation Assays Cell_Based->Cell_Viability Signaling_Pathways Signaling Pathway Analysis Cell_Based->Signaling_Pathways Metabolomics Metabolomic Analysis Cell_Based->Metabolomics Cell_Viability->Data_Analysis Signaling_Pathways->Data_Analysis Metabolomics->Data_Analysis Conclusion Elucidation of Isomer-Specific Biological Activity Data_Analysis->Conclusion

Caption: Proposed workflow for comparing D- and L-Erythronic acid.

Evaluating the clinical relevance of Erythronic acid potassium levels

Author: BenchChem Technical Support Team. Date: December 2025

An Evaluation of Erythorbic Acid versus L-Ascorbic Acid

This guide provides a comparative analysis of Erythorbic acid, focusing on its clinical relevance, particularly in contrast to its well-known stereoisomer, L-Ascorbic acid (Vitamin C). The term "Erythronic acid potassium" is not standard in scientific literature; it is presumed to refer to the potassium salt of Erythorbic acid. For the purpose of evaluating its biological and clinical significance, this document will focus on Erythorbic acid itself.

Erythorbic acid (EA), also known as isoascorbic acid, is widely used as a synthetic antioxidant in the food industry (E315) to prevent spoilage and preserve color and flavor.[1][2][3] While it shares the same chemical formula and antioxidant properties as L-Ascorbic acid (AA), its spatial structure is different, which profoundly impacts its biological activity.[4] This guide will delve into these differences, presenting experimental data, analytical protocols, and relevant biological pathways to inform researchers, scientists, and drug development professionals.

Data Presentation: Comparative Analysis

The following tables summarize the key properties and experimental findings comparing Erythorbic acid and L-Ascorbic acid.

Table 1: Comparison of General Properties and Biological Functions

FeatureErythorbic Acid (EA)L-Ascorbic Acid (AA / Vitamin C)
Primary Use Food additive (antioxidant, preservative)[1][4]Essential vitamin, dietary supplement, food additive[5]
Antiscorbutic (Vitamin C) Activity Negligible to very low (approx. 5% of AA)[1][6]High (The standard for Vitamin C activity)[5]
In Vitro Antioxidant Activity Strong; similar to AA as an oxygen scavenger and reducing agent[1][6][7]Strong; acts as a crucial physiological antioxidant[5]
Non-Heme Iron Absorption Potent enhancer; reported to be 1.6-2.0 times more effective than AA at the same molar ratio[8][9]Potent enhancer[8]
Metabolism & Clearance Rapidly absorbed but cleared from the body more quickly than AA[10][11]Absorbed and retained in the body via specific transporters[10]
Effect on AA Status Does not spare or antagonize the body's Vitamin C status[8][10][11]N/A
High-Dose Effects Can act as a pro-oxidant; showed antitumor activity in mice similar to high-dose AA[6]Can act as a pro-oxidant at high concentrations, a mechanism explored in cancer therapy[6]

Table 2: Experimental Data on Non-Heme Iron Absorption Enhancement

This table presents data from a clinical study where iron absorption from a fortified cereal meal (5 mg iron) was measured in human subjects.[9]

Test Meal CompositionMolar Ratio (Enhancer:Iron)Geometric Mean Iron Absorption (%)Fold Increase Over Control
Control (No Enhancer)N/A4.1%1.0
+ Erythorbic Acid2:110.8%2.6
+ Erythorbic Acid4:118.8%4.6
+ L-Ascorbic Acid4:111.7%2.9

Table 3: Pharmacokinetic Parameters of Oral Erythorbic Acid (1g Dose)

This table summarizes pharmacokinetic data from a study comparing smokers and non-smokers.[12][13]

ParameterSmokers (n=10)Non-Smokers (n=10)P-value
Relative Bioavailability (AUC) 357 (SD 119) µmol·h/L414 (SD 142) µmol·h/L0.34 (Not Significant)
Time to Max. Concentration (Tₘₐₓ) Significantly less than non-smokers-0.03

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate key mechanisms and processes.

Antioxidant Mechanism of EA and AA cluster_ea cluster_aa ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, OH·) Neutral Neutralized Species (e.g., H₂O₂, H₂O) ROS->Neutral Reduction EA Erythorbic Acid (Reduced Form) EA->ROS EA_ox Dehydroerythorbic Acid (Oxidized) EA->EA_ox Oxidation (donates e⁻) AA L-Ascorbic Acid (Reduced Form) AA->ROS AA_ox Dehydroascorbic Acid (Oxidized) AA->AA_ox Oxidation (donates e⁻)

Caption: Antioxidant mechanism of Erythorbic and L-Ascorbic Acid.

Workflow for Differentiating EA and AA in Plasma A 1. Blood Sample Collection (Fasting Specimen) B 2. Plasma Separation (Centrifugation) A->B C 3. Sample Extraction (e.g., with Metaphosphoric Acid or Acetic Acid + EDTA) B->C D 4. HPLC Analysis C->D E Separation on Column (e.g., ZIC-HILIC or NH₂) D->E F Detection (UV or Amperometric) D->F G 5. Data Analysis (Quantification of EA and AA) D->G

Caption: Experimental workflow for plasma analysis of EA and AA.

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

This protocol is a composite based on established methods for separating the two isomers.[14][15][16] The use of HPLC is critical as most other methods cannot distinguish between EA and AA, leading to falsely elevated "Vitamin C" readings.[17]

1. Objective: To separately quantify the concentrations of Erythorbic acid and L-Ascorbic acid in a plasma sample.

2. Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or electrochemical (amperometric) detector.

  • Analytical column suitable for separating hydrophilic compounds (e.g., ZIC-HILIC or an amino (NH₂) column).

  • Reagents: Acetonitrile (HPLC grade), acetic acid, ethylenediaminetetraacetic acid disodium (B8443419) salt (EDTA), methanol, metaphosphoric acid, purified water.

  • Standards: L-Ascorbic acid and D-Erythorbic acid.

  • Sample processing: Centrifuge, micropipettes, solid-phase extraction (SPE) cartridges (optional, e.g., Oasis MCX).

3. Sample Preparation (Plasma):

  • Collect whole blood into heparinized tubes from a fasting subject to minimize dietary EA interference.[17]

  • Immediately centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

  • To 500 µL of plasma, add 500 µL of cold 10% metaphosphoric acid or an acetic acid/EDTA solution to precipitate proteins and stabilize the analytes.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Conditions (Example):

  • Column: ZIC-HILIC (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile, water, and buffer (e.g., ammonium (B1175870) acetate) optimized for separation. A typical ratio might be 80:20 (Acetonitrile:Aqueous Buffer).

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 254 nm.

  • Injection Volume: 20 µL.

  • Run Time: Approximately 10-15 minutes, ensuring baseline separation of EA and AA peaks.

5. Quantification:

  • Prepare a series of standard solutions containing known concentrations of both EA and AA.

  • Generate a standard curve for each compound by plotting peak area against concentration.

  • Calculate the concentration of EA and AA in the plasma sample by comparing their peak areas to the respective standard curves.

This protocol is based on the methodology used to generate the data in Table 2.[9]

1. Objective: To measure the effect of Erythorbic acid on the absorption of non-heme iron from a fortified food source.

2. Study Design:

  • A randomized, crossover clinical trial involving healthy human subjects (e.g., 10 women).

  • Each subject consumes the same basal meal on different occasions, with the meal containing:

    • No enhancer (Control).

    • Iron + Erythorbic Acid.

    • Iron + L-Ascorbic Acid.

  • A 14-day washout period is observed between test meals.

3. Materials:

  • Stable iron isotopes (e.g., ⁵⁷Fe or ⁵⁸Fe) as ferrous sulfate.

  • Basal meal (e.g., iron-fortified cereal).

  • Erythorbic acid and L-Ascorbic acid.

  • Mass spectrometer for analyzing iron isotope ratios in blood.

4. Experimental Procedure:

  • Recruit subjects and collect baseline blood samples.

  • Subjects fast overnight before consuming a standardized test meal (e.g., cereal containing 5 mg of iron as ⁵⁷Fe-labeled ferrous sulfate).

  • The enhancer (EA or AA) is added to the meal at a specified molar ratio to iron (e.g., 4:1).

  • No other food or drink (except water) is consumed for 3 hours post-meal.

  • After 14 days, a second blood sample is collected from each subject. This period allows for the incorporation of absorbed iron into circulating erythrocytes.

  • The isotopic composition (⁵⁷Fe/⁵⁸Fe ratio) of iron in the whole blood samples is measured by mass spectrometry.

  • Iron absorption is calculated based on the shift in the iron isotope ratio and the total amount of circulating iron in the body.

5. Data Analysis:

  • Absorption data are typically log-transformed to achieve a normal distribution.

  • Results are presented as geometric means.

  • Paired t-tests are used to compare the effects of the different enhancers against the control.

References

Inter-laboratory comparison of Erythronic acid potassium measurement

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The requested topic, "Erythronic acid potassium," does not correspond to a recognized chemical compound in scientific literature. This guide focuses on Erythorbic acid , a stereoisomer of ascorbic acid (Vitamin C) and a common antioxidant in the food and beverage industry. It is plausible that "Erythronic acid" was a typographical error for "Erythorbic acid." This document provides a comparative overview of analytical methods for its measurement, supported by inter-laboratory study data.

This guide is intended for researchers, scientists, and drug development professionals involved in the analysis of food additives and antioxidants. It offers a comparative look at the performance of analytical methods for measuring erythorbic acid, supported by data from collaborative studies.

Data Presentation: A Comparative Overview

The performance of analytical methods for erythorbic acid can vary between laboratories. The following tables summarize key performance indicators from a collaborative study involving 27 laboratories that analyzed erythorbic acid (D-isoascorbic acid) in wine, as well as typical performance data for High-Performance Liquid Chromatography (HPLC) methods.[1][2]

Table 1: Inter-Laboratory Study Performance for Erythorbic Acid in Wine [1][2]

ParameterValueNotes
Number of Participating Laboratories27Collaborative study organized by the former Bundesgesundheitsamt (Germany) in 1994.
Mean Recovery103.3%Calculated from the collaborative trial over four different wine samples.
Repeatability Standard Deviation (sᵣ)See equation belowRepresents the precision under the same operating conditions over a short interval of time.
Reproducibility Standard Deviation (sR)See equation belowRepresents the precision between laboratories.

*Precision Parameter Equations: [1]

  • Repeatability (r): r = 0.011x + 0.31

  • Reproducibility (R): R = 0.064x + 1.39 (where 'x' is the concentration of erythorbic acid in mg/L)

Table 2: Typical HPLC Method Validation Parameters for Erythorbic Acid Analysis [3][4]

ParameterTypical Value RangeDescription
Linearity (R²)> 0.99Indicates a direct proportional relationship between concentration and instrument response.
Limit of Detection (LOD)0.6 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ)1.8 µg/mLThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Intraday Precision (RSD)~4%Measures the precision of the analysis within a single day.
Intermediate Precision (RSD)~7%Measures the precision of the analysis on different days, with different analysts, or on different equipment.
Recovery88% - 108%The percentage of the true amount of a substance that is recovered during the analytical process.

Experimental Protocols

The most common method for the determination of erythorbic acid is High-Performance Liquid Chromatography (HPLC) with UV detection. More advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used for confirmation.[3][4]

1. HPLC Method for Erythorbic Acid in Wine (Based on Collaborative Study) [1][2]

  • Principle: Direct injection of the sample after membrane filtration. The separation is achieved on a reversed-phase column with UV detection at 266 nm. Quantification is performed using an external standard.

  • Sample Preparation: Filter the wine sample through a membrane filter. For concentrations above 150 mg/L, dilution is necessary.

  • Chromatographic Conditions:

    • Column: Reversed-phase column (specifics may vary).

    • Mobile Phase: A buffered solution (pH 5.4) containing sodium acetate, acetic acid, and n-octylamine in bi-distilled water and methanol (B129727).

    • Detection: UV detector at 266 nm.

  • Quantification: A calibration curve is prepared from working standard solutions. The concentration of erythorbic acid is determined by comparing the peak area of the sample to the calibration curve.

2. Alternative HPLC Method with Sample Purification for Complex Matrices [3][4]

  • Principle: For food matrices with potential interferences, a sample extraction and purification step is necessary before HPLC analysis.

  • Sample Preparation:

    • Homogenize the food sample.

    • Extract the erythorbic acid with an acetic acid solution containing a chelating agent (e.g., EDTA) to prevent degradation.

    • Purify the extract using a solid-phase extraction (SPE) cartridge (e.g., Oasis MCX).

    • Dilute the purified extract with methanol before injection.

  • Chromatographic Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., ZIC-HILIC) is often used for better separation from ascorbic acid.[3][4][5]

    • Mobile Phase: A mixture of acetonitrile, acetic acid, and water is a common mobile phase for HILIC separation.[6]

    • Detection: UV detector at a wavelength of 254 nm or 265 nm.[7]

  • Confirmation: LC-MS/MS can be used to confirm the identity of erythorbic acid by monitoring specific precursor and product ion transitions.[3][4]

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Output Sample Food/Beverage Sample Homogenize Homogenization Sample->Homogenize Extract Extraction (e.g., with metaphosphoric acid) Homogenize->Extract Filter Filtration (0.45 µm) Extract->Filter HPLC HPLC System Filter->HPLC Inject Detector UV Detector (254-266 nm) HPLC->Detector Quantify Quantification (vs. Calibration Curve) Detector->Quantify Result Erythorbic Acid Concentration Quantify->Result

Caption: General experimental workflow for the HPLC analysis of erythorbic acid.

Signaling_Pathway cluster_comparison Inter-laboratory Comparison Logic cluster_evaluation Performance Evaluation Start Homogeneous Sample Distributed LabA Laboratory A (Own Method) Start->LabA LabB Laboratory B (Own Method) Start->LabB LabC Laboratory C (Own Method) Start->LabC Results Results Submitted LabA->Results LabB->Results LabC->Results Stats Statistical Analysis (e.g., Z-score, Precision) Results->Stats Report Comparison Report Stats->Report

Caption: Logical flow of an inter-laboratory comparison study.

References

Comparison of Erythronic acid potassium levels in healthy vs. diseased states

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Erythronic acid, a sugar acid found in various human biological fluids, is emerging as a potential biomarker for certain metabolic disorders. This guide provides a comparative analysis of Erythronic acid levels in healthy individuals versus those with specific diseases, supported by experimental data and detailed methodologies.

Quantitative Comparison of Erythronic Acid Levels

Erythronic acid is a normal constituent of human metabolism, typically found at low levels. However, its concentration can be significantly altered in certain pathological conditions. The most pronounced elevation of Erythronic acid has been documented in Transaldolase (TALDO) deficiency, a rare inborn error of the pentose (B10789219) phosphate (B84403) pathway.

ConditionAnalyteFluidConcentration in Healthy IndividualsConcentration in Diseased StateFold Change
Transaldolase (TALDO) Deficiency Erythronic acidUrine< 10 - 50 µmol/mmol creatinine[1][2]350 - 2900 µmol/mmol creatinine[1][2]7 to >290-fold increase

In addition to TALDO deficiency, altered levels of Erythronic acid have been observed in other diseases, although quantitative data is less specific:

  • Cancer Cachexia: Lower levels of Erythronic acid have been noted in the serum of patients with cancer cachexia compared to non-cachectic cancer patients[3][4].

  • Glioblastoma: Studies have identified elevated serum levels of Erythronic acid in individuals who later developed glioblastoma[5].

  • Major Depressive Disorder (MDD): A decrease in plasma Erythronic acid has been observed in patients with MDD[6].

  • Uremia: Increased concentrations of Erythronic acid have been detected in the plasma of uremic patients[7].

  • Interstitial Cystitis: Higher levels of Erythronic acid have been reported in the urine of patients with interstitial cystitis[8].

Experimental Protocols

The quantification of Erythronic acid in biological samples is primarily achieved through advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the identification and quantification of metabolites in complex biological mixtures like urine.

Sample Preparation: Urine samples are typically centrifuged to remove particulate matter. An internal standard, such as 3-(trimethylsilyl)-[2,2,3,3-2H4]-propionic acid (TSP), is often added for chemical shift referencing and quantification.

Data Acquisition: 1D and 2D Correlated Spectroscopy (COSY) 1H NMR spectra are acquired. For Erythronic acid, characteristic resonances can be observed at specific chemical shifts, for example, a doublet at 4.32 ppm (J = 4.5 Hz) and multiplets at 3.69 ppm and 3.99 ppm have been reported[1]. The pH of the sample can influence the chemical shifts, and spectra may be recorded at different pH values (e.g., 2.5 and 7.0) to confirm the identity of the metabolite[2].

Quantification: The concentration of Erythronic acid is determined by comparing the integral of its characteristic NMR signals to the integral of the known concentration of the internal standard. Results are often normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like Erythronic acid, a derivatization step is required.

Sample Preparation and Derivatization:

  • Extraction: Metabolites are extracted from the biological matrix (e.g., serum, urine).

  • Derivatization: A two-step derivatization process is commonly employed to make the Erythronic acid volatile:

    • Oximation: The first step involves reaction with methoxyamine hydrochloride in pyridine (B92270) to protect carbonyl groups[3].

    • Silylation: The second step is a reaction with a silylating agent, such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA), to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers[3].

Data Acquisition and Analysis: The derivatized sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which generates a mass spectrum for each compound. Erythronic acid is identified by its characteristic retention time and mass spectrum. Quantification is typically performed using selected ion monitoring (SIM) or by integrating the total ion chromatogram peak area and comparing it to a calibration curve generated with pure standards.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for Erythronic acid analysis and a proposed metabolic pathway leading to its formation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Biological Sample Biological Sample Centrifugation Centrifugation Biological Sample->Centrifugation Urine Extraction Extraction Biological Sample->Extraction Plasma/Serum NMR Spectroscopy NMR Spectroscopy Centrifugation->NMR Spectroscopy Derivatization Derivatization Extraction->Derivatization Quantification Quantification NMR Spectroscopy->Quantification GC-MS GC-MS GC-MS->Quantification Derivatization->GC-MS Comparison Comparison Quantification->Comparison

Caption: Experimental workflow for Erythronic acid analysis.

metabolic_pathway Pentose Phosphate Pathway Pentose Phosphate Pathway Erythrose-4-Phosphate Erythrose-4-Phosphate Pentose Phosphate Pathway->Erythrose-4-Phosphate Transaldolase (TALDO) Transaldolase (TALDO) Erythrose-4-Phosphate->Transaldolase (TALDO) Alternative Pathway Alternative Pathway Erythrose-4-Phosphate->Alternative Pathway Increased Flux Glycolysis Glycolysis Transaldolase (TALDO)->Glycolysis TALDO Deficiency TALDO Deficiency Transaldolase (TALDO)->TALDO Deficiency TALDO Deficiency->Erythrose-4-Phosphate Accumulation Erythronic Acid Erythronic Acid Alternative Pathway->Erythronic Acid

Caption: Proposed pathway for Erythronic acid formation in TALDO deficiency.

References

A Researcher's Guide to Distinguishing Erythronic Acid Potassium from Structurally Similar Sugar Acids

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the precise identification and differentiation of stereoisomers are critical, as subtle changes in stereochemistry can lead to significant differences in biological activity and pharmacological properties. This guide provides a comparative analysis of Erythronic acid potassium and its structurally similar sugar acids, with a primary focus on its diastereomer, Threonic acid potassium. Diastereomers, like erythronic and threonic acids, possess distinct three-dimensional arrangements and, consequently, different physicochemical properties, which can be exploited for their separation and identification.

This document outlines key analytical techniques, supported by experimental data and detailed protocols, to reliably distinguish between these sugar acid isomers.

Physicochemical Properties: The Basis for Differentiation

Erythronic acid and Threonic acid are four-carbon aldonic acids that differ only in the stereochemical configuration at the C2 and C3 positions. This structural variance results in different physical and chemical properties, which forms the basis for their analytical separation.

PropertyErythronic AcidThreonic AcidData Source
Molecular Formula C₄H₈O₅C₄H₈O₅[1]
Molecular Weight 136.10 g/mol 136.10 g/mol [1]
Stereochemistry (2R,3R) or (2S,3S)(2R,3S) or (2S,3R)N/A
pKa (Strongest Acidic) No data available~3.4[1]
logP No data available-2.1[1]
Water Solubility Soluble488 g/L[1]
Optical Activity ([α]/D) D-form (as K salt): +12.0° ± 2.0°No data available[2]

Analytical Techniques for Isomer Differentiation

Several analytical methods can be employed to separate and identify Erythronic acid from its isomers. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the most powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating diastereomers. Due to their different three-dimensional structures, diastereomers exhibit varying degrees of interaction with the stationary and mobile phases, resulting in different retention times. Reversed-phase chromatography using a C18 column is a common and effective approach.[3][4]

Comparative HPLC Data

ParameterMethod for L-Threonic AcidGeneral Method for Diastereomers
Column YMC J'Sphere C18[5]Reversed-Phase C18[3]
Mobile Phase Methanol:Acetonitrile (B52724):10mM Ammonium Acetate (20:5:75, v/v)[5]Acetonitrile/Water or Methanol/Buffer gradients[3]
Detection Tandem Mass Spectrometry (MS/MS)[5]UV (210 nm for acids lacking a chromophore)[6], RI, or MS
Result Baseline separation is achievable based on differential polarity.Elution order depends on the relative hydrophobicity of the isomers.[7]

Experimental Protocol: HPLC-UV Analysis of Sugar Acids

This protocol provides a general framework for the separation of Erythronic acid and Threonic acid.

  • Standard and Sample Preparation:

    • Prepare individual stock solutions of this compound and Threonic acid potassium (or other reference standards) in deionized water at a concentration of 1 mg/mL.

    • Prepare a mixed standard solution containing both isomers at a known concentration (e.g., 100 µg/mL each).

    • Dissolve unknown samples in the mobile phase or deionized water to a similar concentration and filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase: Isocratic elution with 0.1% phosphoric acid in water.[6] Alternatively, a gradient of acetonitrile in an aqueous buffer (e.g., 20 mM potassium phosphate, pH 7) can be used.[3]

    • Flow Rate: 0.8 mL/min.[6]

    • Column Temperature: 40 °C.[6]

    • Detection Wavelength: 210 nm.[6]

    • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the mixed standard solution to determine the retention times and resolution of Erythronic acid and Threonic acid.

    • Inject the individual standards to confirm the identity of each peak.

    • Inject the prepared unknown samples.

    • Identify and quantify the isomers in the unknown samples by comparing their retention times and peak areas to those of the standards.

Workflow for HPLC-Based Isomer Separation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Solvent A->B C Filtration (0.22 µm) B->C D Injection into HPLC C->D E Separation on C18 Column D->E F UV/MS Detection E->F G Chromatogram Generation F->G H Peak Integration & Identification G->H I Quantification H->I

HPLC workflow for separating sugar acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Because the spatial orientation of atoms in diastereomers is different, the chemical environment of corresponding nuclei (¹H and ¹³C) varies, leading to distinct chemical shifts and coupling constants.

Comparative NMR Data

Direct experimental comparison under identical conditions is ideal. However, compiling data from databases provides a strong indication of the expected differences.

NucleusErythronic Acid (Predicted ¹³C)Threonic Acid (Experimental ¹H & ¹³C)Data Source
¹³C - C1 (COOH) ~175-180 ppmData available in databases[8]
¹³C - C2 (CHOH) ~72-74 ppmData available in databases[8]
¹³C - C3 (CHOH) ~72-74 ppmData available in databases[8]
¹³C - C4 (CH₂OH) ~63-65 ppmData available in databases[8]
¹H No data availableExperimental spectra available in databases[1]

Note: Specific chemical shifts are highly dependent on the solvent, pH, and temperature. The values above are approximate ranges.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified potassium salt (e.g., this compound) in 0.6 mL of deuterium (B1214612) oxide (D₂O).

    • Add a small amount of a reference standard, such as TSP (trimethylsilylpropanoic acid), for chemical shift referencing (0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Instrument: 500 MHz (or higher) NMR spectrometer.

    • Experiments:

      • 1D ¹H: Standard proton spectrum to observe chemical shifts and proton-proton coupling constants.

      • 1D ¹³C: Standard carbon spectrum (e.g., with proton decoupling) to observe the chemical shifts of each unique carbon atom.

      • 2D COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings within the molecule.

      • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C spectra.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all proton and carbon signals based on their chemical shifts, multiplicities, and correlations observed in the 2D spectra.

    • Compare the resulting spectra of different isomers. The differences in chemical shifts and coupling constants serve as a unique fingerprint for each diastereomer.

Logical Flow for NMR-Based Isomer Identification

NMR_Logic cluster_output Unique Spectral Fingerprints A Isomer Mixture or Purified Sample B NMR Spectroscopy (1D ¹H, ¹³C & 2D COSY, HSQC) A->B C Acquire Spectral Data B->C D1 Chemical Shifts (δ) C->D1 D2 Coupling Constants (J) C->D2 D3 2D Correlations C->D3 E Structural Elucidation D1->E D2->E D3->E F Identification: Erythronic Acid vs. Threonic Acid E->F

Logic diagram for differentiating isomers via NMR.
Mass Spectrometry (MS)

While Erythronic and Threonic acids have identical molecular weights, their fragmentation patterns under tandem mass spectrometry (MS/MS) conditions can differ. The stereochemistry influences the stability of fragment ions, leading to variations in their relative abundances. Coupling HPLC with MS (LC-MS) provides both separation and mass-based identification.

Comparative MS/MS Data

ParameterL-Threonic AcidErythronic Acid
Parent Ion [M-H]⁻ m/z 135.04m/z 135.04
Key MS/MS Transition m/z 135 -> 75 (in some literature, 134.5 -> 74.7 for deprotonated molecule)Data not readily available, but expected to differ.
Source [5]N/A

The fragmentation of sugar acids often involves losses of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). The specific fragmentation pathway and the relative intensity of the resulting product ions can be used to differentiate isomers.[9]

Comparative Biological Activity

Stereochemistry is a critical determinant of biological activity. The differential orientation of hydroxyl groups in Erythronic and Threonic acids means they will interact differently with enzyme active sites and cellular receptors. For example, L-Threonic acid, a metabolite of Vitamin C, has been studied for its potential role in treating androgenic alopecia and is a substrate for L-threonate 3-dehydrogenase.[1][10][11] While direct comparative studies on the biological effects of Erythronic and Threonic acids are not widely published, it is a reasonable hypothesis that their activities will differ significantly. This remains a valuable area for future pharmacological and toxicological investigation.

Conclusion

Distinguishing this compound from its diastereomer, Threonic acid potassium, is readily achievable through modern analytical techniques.

  • HPLC , particularly with a reversed-phase C18 column, is a robust method for achieving physical separation based on differences in polarity.

  • NMR Spectroscopy provides the most definitive structural confirmation, offering a unique spectral fingerprint for each isomer based on distinct chemical shifts and coupling constants.

  • Tandem Mass Spectrometry can serve as a sensitive detection and differentiation method, especially when coupled with liquid chromatography, by revealing unique fragmentation patterns.

For researchers and drug developers, employing a combination of these methods—typically HPLC for separation followed by NMR and MS for confirmation—will ensure the unambiguous identification and characterization of these structurally similar sugar acids, a crucial step in any scientific or clinical investigation.

References

Safety Operating Guide

Essential Safety and Handling Guide for Erythorbic Acid and its Salts

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Identity: The information provided pertains to Erythorbic acid. While the initial request specified "Erythronic acid potassium," this is not a standard recognized chemical name. It is highly probable that the intended substance is Potassium Erythorbate, the potassium salt of Erythorbic acid. The safety protocols for Erythorbic acid and its salts, like Potassium Erythorbate, are substantially similar.

This guide provides critical safety and logistical information for laboratory professionals, researchers, and scientists involved in drug development who handle Erythorbic acid and its salts. Following these procedures is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to minimize exposure and ensure safety when handling Erythorbic acid. The following table summarizes the recommended PPE for various laboratory activities.

Activity Required Personal Protective Equipment
Weighing and Solids Handling - Eye/Face Protection: Safety glasses with side-shields or tightly fitting safety goggles.[1][2] - Skin Protection: Impervious gloves (e.g., nitrile rubber), lab coat or long-sleeved clothing, and an apron.[1][2][3] - Respiratory Protection: If dust is generated, a NIOSH-approved dust mask or respirator is recommended.[1][2]
Preparing Solutions - Eye/Face Protection: Safety goggles or a face shield if there is a splash hazard.[4] - Skin Protection: Impervious gloves, lab coat, and apron.[1][2] - Respiratory Protection: Not generally required if performed in a well-ventilated area or a fume hood.
General Laboratory Use - Eye/Face Protection: Safety glasses with side-shields.[2] - Skin Protection: Lab coat and gloves.[2] - Respiratory Protection: Not required with adequate ventilation.

Operational Plan for Safe Handling

A systematic approach to handling Erythorbic acid from receipt to disposal is crucial for laboratory safety.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[1][2] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and active metals (e.g., potassium, sodium, magnesium, zinc).[2][4] The product should be stored away from heat and sources of ignition.[2]

Handling and Use
  • Ventilation: Always handle Erythorbic acid in a well-ventilated area. For procedures that may generate dust, use a fume hood or a ventilated enclosure.[2]

  • Avoidance of Contact: Avoid contact with eyes, skin, and clothing.[1][5] Do not breathe in dust.[1][5]

  • Hygiene: Wash hands thoroughly after handling.[1][5] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][5]

  • Spill Procedures:

    • Small Spills: For small spills, sweep up the material, taking care to avoid generating dust, and place it into a suitable, sealed container for disposal.[3]

    • Large Spills: For large spills, evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material into a sealed container for disposal. Prevent the material from entering drains or waterways.[6]

Disposal Plan

Proper disposal of Erythorbic acid and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Collect all waste material, including contaminated PPE, in a clearly labeled, sealed container.

Disposal Method
  • Dispose of the waste in accordance with all local, state, and federal regulations.[6] This may involve incineration or disposal at an approved chemical waste facility.[6] Do not dispose of down the drain or in regular trash.

Workflow for Safe Handling and Disposal of Erythorbic Acid

Erythorbic_Acid_Workflow Safe Handling and Disposal Workflow for Erythorbic Acid cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal cluster_spill Spill Response receiving 1. Receive Shipment inspect 2. Inspect Container receiving->inspect storage 3. Store in Cool, Dry, Well-Ventilated Area inspect->storage ppe 4. Don Appropriate PPE storage->ppe Retrieve for Use weighing 5. Weigh in Ventilated Area ppe->weighing dissolving 6. Prepare Solution in Hood weighing->dissolving experiment 7. Conduct Experiment dissolving->experiment collect_waste 8. Collect Waste in Labeled Container experiment->collect_waste Generate Waste dispose 9. Dispose via Approved Waste Stream collect_waste->dispose spill Spill Occurs evacuate Evacuate Area spill->evacuate don_ppe Don Spill Response PPE evacuate->don_ppe contain Contain Spill don_ppe->contain cleanup Clean Up Spill contain->cleanup spill_disposal Dispose of Spill Waste cleanup->spill_disposal

Caption: Workflow for the safe handling and disposal of Erythorbic Acid.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythronic acid potassium
Reactant of Route 2
Erythronic acid potassium

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